Technical Documentation Center

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate
  • CAS: 319427-79-7

Core Science & Biosynthesis

Foundational

Architectural Profiling and Synthetic Utility of tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate (CAS: 319427-79-7)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate (CAS: 319427-79-7) represents a highly privileged, orthogonally protected building block. By combining a metabolically stable piperidine ring with a chemically versatile methoxyamino group, this scaffold serves as a critical intermediate in the synthesis of complex therapeutics, including DDR1 kinase inhibitors and Muscarinic M1/M4 receptor agonists 1.

As an Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to successfully handle and integrate this compound into drug discovery workflows.

Physicochemical & Structural Profiling

The structural architecture of this compound features a central piperidine ring where the N1 nitrogen is shielded by a tert-butyloxycarbonyl (Boc) protecting group, and the C4 position is functionalized with an O-methylhydroxylamine (methoxyamino) moiety. This orthogonal design allows chemists to selectively react the methoxyamino nitrogen while the piperidine nitrogen remains inert, until global deprotection is triggered by acidic conditions (e.g., TFA or HCl).

Table 1: Core Identifiers & Physicochemical Properties
PropertyValueStructural Significance
Chemical Name tert-butyl 4-(methoxyamino)piperidine-1-carboxylateStandard IUPAC nomenclature.
CAS Number 319427-79-7Unique registry identifier 2.
Molecular Formula C11H22N2O3Defines the atomic composition.
Molecular Weight 230.30 g/mol Optimal low-MW intermediate for fragment-based design.
Exact Mass 230.16249 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted XLogP 1.3Indicates moderate lipophilicity, ideal for aqueous workups.
SMILES String CC(C)(C)OC(=O)N1CCC(CC1)NOCMachine-readable structural format 3.
Table 2: Mass Spectrometry (ESI+) Adduct Profile

For analytical validation, understanding the ionization behavior of the compound is critical. The following predicted Collision Cross Section (CCS) and mass-to-charge (m/z) ratios are standard benchmarks for LC-MS monitoring 3.

Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]+ 231.17154.9
[M+Na]+ 253.15159.0
[M+NH4]+ 248.20171.4

Mechanistic Rationale in Drug Design

Why do medicinal chemists specifically choose a methoxyamino derivative over a standard primary or secondary amine? The causality lies in three distinct physicochemical phenomena:

  • The Alpha-Effect: The adjacent oxygen atom donates electron density from its lone pairs into the nitrogen's non-bonding orbital. This significantly increases the nucleophilicity of the nitrogen, allowing it to efficiently participate in challenging electrophilic couplings (e.g., forming ureas or sterically hindered amides) despite the steric bulk of the piperidine ring.

  • Conformational Locking: The N–O bond possesses a higher rotational energy barrier compared to a standard N–C bond. This restricts the conformational flexibility of the side chain, locking the molecule into a specific 3D vector. This reduces the entropic penalty upon binding to target receptors, a strategy frequently employed in the design of DDR1 inhibitors 4.

  • pKa Modulation & ADME Optimization: The strongly electronegative oxygen atom inductively pulls electron density away from the nitrogen, significantly lowering its pKa. While a standard piperidine amine has a pKa of ~10–11, the methoxyamine nitrogen is far less basic. This prevents the final drug candidate from being overly basic, thereby improving blood-brain barrier (BBB) penetration and mitigating hERG channel toxicity liabilities.

Synthetic Methodology: Self-Validating Reductive Amination Protocol

To synthesize this scaffold, a reductive amination between N-Boc-4-piperidone and O-methylhydroxylamine is the industry standard 4. The following protocol is designed as a self-validating system, ensuring that each step has a logical causality and an analytical checkpoint.

Step 1: Iminium Formation
  • Action: Dissolve 1.0 eq of N-Boc-4-piperidone and 1.1 eq of O-methylhydroxylamine hydrochloride in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration. Add 1.1 eq of N,N-diisopropylethylamine (DIPEA) and 0.1 eq of glacial acetic acid.

  • Causality: DCE is chosen over dichloromethane (DCM) to allow for a higher reflux temperature if the initial condensation is sterically hindered. DIPEA neutralizes the hydrochloride salt to liberate the nucleophilic free base of O-methylhydroxylamine. The catalytic acetic acid lowers the pH to ~4-5, which accelerates the protonation of the carbonyl oxygen, driving the equilibrium toward the highly reactive iminium ion without decomposing the downstream reducing agent.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the ketone mass (m/z 200.1) and the appearance of the imine/iminium mass (m/z 229.1) confirms the reaction is ready for reduction.

Step 2: Selective Reduction
  • Action: Cool the reaction vessel to 0 °C. Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise over 15 minutes. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Causality: NaBH(OAc)3 is a mild, sterically bulky hydride donor. Unlike sodium borohydride (NaBH4), which would indiscriminately reduce the starting ketone to an alcohol, NaBH(OAc)3 selectively reduces the protonated iminium ion. The stepwise addition at 0 °C controls the exothermic hydride transfer, preventing thermal degradation of the Boc protecting group.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1) stained with potassium permanganate (KMnO4). The product will appear as a new, lower-Rf spot compared to the starting ketone.

Step 3: Quench and Isolation
  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes the acetic acid and decomposes any unreacted hydride species safely. Extracting with DCM ensures high recovery of the lipophilic Boc-protected product. Drying over Na2SO4 (rather than MgSO4) is preferred to avoid potential Lewis acid-catalyzed cleavage of the Boc group.

  • Validation Checkpoint: Final LC-MS of the crude residue must show the target mass [M+H]+ at m/z 231.17, confirming the structural integrity of the synthesized tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.

Downstream Functionalization Workflow

Once synthesized, the compound is typically subjected to electrophilic coupling (e.g., reacting with an acyl chloride to form an amide), followed by Boc deprotection to reveal the secondary piperidine amine for final target assembly.

G A N-Boc-4-piperidone + O-methylhydroxylamine B Reductive Amination (NaBH(OAc)3, DCE, AcOH) A->B C tert-butyl 4-(methoxyamino) piperidine-1-carboxylate B->C Yield >85% Validation: LC-MS m/z 231.17 D Electrophilic Coupling (Acylation / Sulfonylation) C->D R-COCl or R-NCO E Boc-Protected Intermediate D->E F Boc Deprotection (TFA / DCM) E->F G Piperidine Scaffold (Secondary Amine) F->G -CO2, -Isobutylene H Final Drug Candidate (e.g., GPCR/Kinase Ligand) G->H Target Assembly

Figure 1: Synthetic workflow and functionalization of the methoxyamino piperidine scaffold.

References

  • Bicyclic aza compounds as muscarinic M1 receptor agonists.Google Patents.
  • PubChemLite - 319427-79-7 (C11H22N2O3). Université du Luxembourg. URL:[Link]

  • BENZAMIDE DERIVATIVE - Patent 2842939. European Patent Office (EPO). URL: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Group Abstract This guide provides a comprehensive framework for the full physicochemical characterization of tert-butyl 4-(methoxyamino)pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Group

Abstract

This guide provides a comprehensive framework for the full physicochemical characterization of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. While specific experimental data for this compound is not extensively published, this document outlines the critical experimental protocols and scientific rationale required to determine its essential properties. By following these methodologies, researchers can generate the robust data necessary for quality control, reaction optimization, and predictive modeling in drug discovery and development. This guide details step-by-step procedures for confirming identity and purity, determining fundamental physical properties such as melting point and solubility, assessing ionization behavior (pKa) and lipophilicity (LogD), and evaluating preliminary stability. Each section explains the causality behind the chosen experimental techniques, grounding the protocols in authoritative standards from the OECD, USP, and ICH.

Introduction: Strategic Importance of Physicochemical Profiling

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (CAS No. 319427-79-7) is a bifunctional molecule incorporating a Boc-protected piperidine ring and a methoxyamino moiety. The piperidine scaffold is a privileged structure in drug design, offering a three-dimensional framework to orient substituents, while the methoxyamino group provides a versatile handle for further chemical elaboration.

Before this molecule can be effectively utilized as a starting material or intermediate, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in reaction media, its ease of purification, its stability under storage, and ultimately, the properties of the final active pharmaceutical ingredients (APIs) derived from it. This guide establishes a self-validating system of protocols to build a comprehensive physicochemical profile.

Part 1: Identity and Purity Confirmation

The foundational step in any characterization is the unambiguous confirmation of the compound's chemical structure and the quantification of its purity. This ensures that all subsequent data is attributable to the correct molecular entity.

Rationale for Method Selection

A dual-technique approach using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the industry standard. MS provides highly accurate molecular weight data, confirming the elemental composition. NMR offers definitive structural elucidation by mapping the chemical environment of each proton and carbon atom, confirming connectivity and identifying isomeric impurities. High-Performance Liquid Chromatography (HPLC) coupled with these detectors provides a quantitative measure of purity.

Experimental Workflow & Protocols

Caption: Workflow for Identity and Purity Confirmation.

Protocol 1: LC-MS Analysis

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to 10 µg/mL in 50:50 acetonitrile:water.

  • Chromatography:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 50-500 m/z.

  • Acceptance Criteria: A primary peak corresponding to the [M+H]⁺ adduct (expected m/z ≈ 231.17) with >95% purity by UV chromatogram area.

Protocol 2: NMR Spectroscopy

  • Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Acceptance Criteria: Spectra must be consistent with the proposed structure of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, with all expected signals present and integral values correlating to the number of protons.

Part 2: Fundamental Physical and Stability Properties

These properties are essential for handling, storage, and formulation development.

Melting Point and Thermal Behavior

Rationale: The melting point is a key indicator of purity and polymorphic form. Differential Scanning Calorimetry (DSC) is superior to traditional methods as it provides a complete thermal profile, including melting onset, peak, and enthalpy of fusion, and can reveal polymorphism or degradation events.[1][2][3][4]

Protocol 3: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a Tzero aluminum pan.[4]

  • Instrumentation: Use a calibrated DSC instrument.

  • Method: Heat the sample from 25°C to a temperature sufficiently above the expected melting point at a rate of 10°C/min under a nitrogen purge.[4]

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5][6] It measures the saturation point of a solution after a prolonged equilibration period, providing a definitive value.[5][6][7]

Protocol 4: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of the compound to a series of vials containing buffers at pH 2.0, 7.4, and 9.0.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[5][6]

  • Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a calibration curve.

  • Validation: The presence of remaining solid in the vials must be confirmed post-experiment to ensure saturation was achieved.[7]

Chemical Stability

Rationale: Understanding a compound's intrinsic stability is crucial for defining storage conditions and predicting shelf-life. Forced degradation (stress testing) exposes the compound to harsh conditions to identify potential degradation pathways, as outlined in ICH guidelines.[8][9][10][11][12]

Protocol 5: Forced Degradation Study

  • Conditions: Prepare solutions of the compound (~1 mg/mL) and expose them to the following conditions for 24 hours:

    • Acidic: 0.1 M HCl at 60°C.

    • Basic: 0.1 M NaOH at 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 60°C (in solution and as solid).

    • Photolytic: Expose to light according to ICH Q1B guidelines.[10]

  • Analysis: Analyze all samples by HPLC-UV/MS at t=0 and t=24h.

  • Assessment: Quantify the percentage of remaining parent compound and identify major degradation products by their mass-to-charge ratio.

PropertyMethodAnticipated ResultSignificance
Molecular Formula MSC₁₁H₂₂N₂O₃Confirms elemental composition
Molecular Weight MS~230.30 g/mol Foundational identity parameter
Melting Point DSCTo be determinedIndicator of purity and solid form
Aqueous Solubility Shake-FlaskpH-dependentAffects dissolution and absorption
Chemical Stability Forced DegradationTo be determinedInforms storage and handling

Part 3: Ionization and Lipophilicity

These two parameters are arguably the most influential in determining a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Ionization Constant (pKa)

Rationale: The pKa is the pH at which a molecule is 50% ionized.[13] It dictates the charge state of the molecule at different physiological pH values, which profoundly impacts solubility, permeability, and target binding. Given the presence of the piperidine nitrogen and the methoxyamino group, the molecule is expected to have at least one basic pKa. Potentiometric titration is a robust and direct method for pKa determination.[13][14][15]

Protocol 6: pKa Determination by Potentiometric Titration

  • Preparation: Prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture if solubility is low. Ensure a constant ionic strength using 0.15 M KCl.[14][15]

  • Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10).[14] Titrate the solution with a standardized 0.1 M HCl or 0.1 M NaOH solution, recording the pH after each incremental addition of titrant.[14][16]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.[14] Perform at least three replicate titrations.[14][15]

G cluster_0 pKa and Ionization State pH_low Low pH (e.g., pH 2) pKa_point pH = pKa pH_low->pKa_point Increase pH Ionized Predominantly Ionized (Protonated) pH_low->Ionized pH_high High pH (e.g., pH 10) Neutral Predominantly Neutral (Deprotonated) pH_high->Neutral pKa_point->pH_high Increase pH 50% Ionized / 50% Neutral 50% Ionized / 50% Neutral pKa_point->50% Ionized / 50% Neutral

Caption: Relationship between pH, pKa, and molecular ionization state.

Lipophilicity (LogD)

Rationale: Lipophilicity, or "greasiness," is a measure of how well a compound partitions between an oily (lipid) phase and an aqueous phase. It is a key predictor of membrane permeability and metabolic clearance. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) is more physiologically relevant as it measures it at a specific pH, accounting for all ionic species. The shake-flask method described by the OECD is a reliable, albeit low-throughput, method for this determination.[17][18]

Protocol 7: LogD Determination (Shake-Flask Method)

  • Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

  • Partitioning: Add a known amount of the compound to a vial containing a defined volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).

  • Equilibration: Shake the vial for several hours at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

ParameterMethodAnticipated ResultSignificance in Drug Development
pKa (basic) Potentiometric Titration~8-10 (piperidine N)Governs solubility, receptor binding, cell permeability
LogD (pH 7.4) Shake-FlaskTo be determinedKey predictor of membrane permeability and ADME properties

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate. By systematically applying these validated protocols, researchers can generate a reliable data package that is essential for making informed decisions in synthetic route optimization, quality control, and the early stages of drug discovery. The causality-driven approach ensures that the data is not just collected, but understood in the context of its impact on molecular behavior, providing a solid foundation for the development of novel therapeutics.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Solubility Determination Methods in USP Source: Scribd URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: <1236> Solubility Measurements Source: USP-NF URL: [Link]

  • Title: Partition coefficient octanol/water Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation Source: PharmaGuru URL: [Link]

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

  • Title: Partition coefficient: slow stirring method according to OECD 123 Source: Analytice URL: [Link]

  • Title: Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination Source: ACS Publications - Molecular Pharmaceutics URL: [Link]

  • Title: The Use Of Differential Scanning Calorimetry And Modulated Differential Scanning Calorimetry To Study Material Interactions Of APIs And Excipients Source: Pharmaceutical Online URL: [Link]

  • Title: The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients Source: TA Instruments URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Testing of Materials Source: Applus DatapointLabs URL: [Link]

  • Title: Differential Scanning Calorimetry Source: NETZSCH-Gerätebau GmbH URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research in Science & Stechnology (IJIRS) URL: [Link]

Sources

Foundational

Nuclear Magnetic Resonance Characterization of tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery, frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery, frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate is a highly versatile intermediate. However, its structural validation requires rigorous analytical precision. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing the causality behind chemical shifts, rotameric phenomena, and a self-validating protocol for spectral acquisition.

Structural Dynamics & Chemical Shift Causality

To accurately assign the NMR spectra of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, a scientist must deconstruct the molecule into its three interacting structural domains. The chemical shifts are not arbitrary; they are the direct result of electronegativity, steric conformation, and quantum mechanical shielding effects[1].

The Carbamate (Boc) Domain

The tert-butoxycarbonyl (Boc) protecting group fundamentally alters the electronic environment of the piperidine ring. The carbamate functional group ( N−C=O ) exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This restricted rotation at room temperature leads to the presence of interconverting rotamers. Consequently, the signals for the adjacent equatorial and axial protons on the piperidine ring (C2 and C6) often undergo rotameric broadening—a critical diagnostic feature in Boc-protected amines[2].

The Piperidine Core

In solution, the piperidine ring adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky methoxyamino substituent at C4 predominantly occupies the equatorial position, forcing the C4 proton into an axial orientation. The protons at C2 and C6 are significantly deshielded by the adjacent electron-withdrawing carbamate nitrogen, pushing their signals downfield (typically ~2.8 ppm for axial and ~4.0 ppm for equatorial) compared to the C3 and C5 protons[2].

The Methoxyamino Moiety

The methoxyamino group ( −NH−O−CH3​ ) introduces a highly electronegative oxygen atom directly adjacent to the methyl group. This strong inductive effect strips electron density away from the methyl protons, deshielding them and pushing the −OCH3​ signal downfield to approximately 3.55 ppm in 1 H NMR and ~62 ppm in 13 C NMR[3]. The amine proton ( N−H ) is subject to solvent exchange and hydrogen bonding, typically appearing as a broad singlet.

Assignment_Logic Root tert-butyl 4-(methoxyamino) piperidine-1-carboxylate Boc Boc Group (9H singlet, ~1.45 ppm) Root->Boc Pip Piperidine Ring (Complex multiplets) Root->Pip MeO Methoxyamino Group (3H singlet, ~3.55 ppm) Root->MeO Pip_N C2/C6 Protons (~2.8 & ~4.0 ppm) Pip->Pip_N Pip_C C3/C5 Protons (~1.3 & ~1.8 ppm) Pip->Pip_C Pip_CH C4 Proton (~3.05 ppm) Pip->Pip_CH

Logical assignment tree for chemical shift derivation.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, the acquisition protocol must be a closed, self-validating system. The following methodology guarantees high-fidelity data collection.

Step 1: Sample Preparation & Solvent Selection Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3​ is selected because it is a non-polar, aprotic solvent that prevents the rapid chemical exchange of the methoxyamine N−H proton, allowing it to be observed. TMS provides an absolute zero-point calibration standard[4].

Step 2: Instrument Tuning and Shimming Insert the standard 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Execute automated tuning and matching (ATM) for the specific probe, followed by rigorous gradient shimming. Validation Check: The lock signal must be highly stable, and the full width at half maximum (FWHM) of the TMS peak must be ≤1.0 Hz to ensure optimal magnetic field homogeneity.

Step 3: 1 H NMR Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30). Utilize 16 scans with a relaxation delay ( d1​ ) of 1.0 second.

Step 4: 13 C NMR Acquisition Execute a proton-decoupled 13 C sequence (e.g., zgpg30). Utilize 256 to 512 scans. Causality: Set the relaxation delay ( d1​ ) to 2.0 seconds. Quaternary carbons (such as the Boc carbonyl and the tert-butyl central carbon) lack attached protons to facilitate dipole-dipole relaxation, requiring longer delays to ensure quantitative signal integration.

Step 5: Data Processing & Internal Calibration Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transform (FT) to enhance the signal-to-noise ratio without sacrificing resolution. Apply zero-order and first-order phase corrections, followed by a polynomial baseline correction. Validation Check: Set the integral of the sharp, unambiguous Boc tert-butyl singlet at ~1.45 ppm to exactly 9.00 . The sum of all remaining integrals must mathematically resolve to exactly 13.00 protons, confirming the absence of hidden impurities or overlapping solvent peaks.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3) B Instrument Tuning (Probe tuning, Shimming) A->B C 1H NMR Acquisition (ns=16, d1=1s) B->C D 13C NMR Acquisition (ns=256, d1=2s, CPD) B->D E Data Processing (FT, Phase/Baseline Corr.) C->E D->E F Signal Validation (Integration Calibration) E->F

Workflow for self-validating NMR acquisition and signal processing.

Quantitative Spectral Data Summaries

The following tables synthesize the expected empirical chemical shifts, multiplicities, and coupling constants based on the structural dynamics of Boc-protected piperidines[2] and methoxyamine derivatives[3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Causality
5.30 br s1H −NH− Broadened due to solvent exchange and quadrupole relaxation of Nitrogen.
4.05 br m2HPiperidine C2/C6 (eq)Deshielded by adjacent carbamate; broadened by Boc rotamers.
3.55 s3H −O−CH3​ Strongly deshielded by electronegative oxygen atom.
3.05 m1HPiperidine C4 (ax)Shifted downfield by adjacent electronegative methoxyamino group.
2.80 br m2HPiperidine C2/C6 (ax)Upfield relative to equatorial counterparts; rotameric broadening present.
1.85 m2HPiperidine C3/C5 (eq)Standard aliphatic cyclic environment.
1.45 s9HBoc −C(CH3​)3​ Highly shielded, chemically equivalent methyl groups.
1.30 m2HPiperidine C3/C5 (ax)Shielded by the anisotropic effect of the chair conformation.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)TypeAssignmentStructural Causality
154.8 C (Quaternary)Boc C=O Highly deshielded carbonyl carbon.
79.5 C (Quaternary)Boc −C(CH3​)3​ Deshielded by adjacent carbamate oxygen.
62.0 CH3​ −O−CH3​ Deshielded by direct oxygen attachment.
56.5 CH Piperidine C4Deshielded by adjacent nitrogen of the methoxyamino group.
42.5 CH2​ Piperidine C2/C6Often appears as a broadened peak or doublet due to Boc rotamers.
31.0 CH2​ Piperidine C3/C5Standard aliphatic cyclic carbon shift.
28.4 CH3​ Boc −C(CH3​)3​ Three equivalent methyl carbons; intense signal.

Conclusion

The structural validation of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate relies heavily on understanding the interplay between the Boc protecting group's rotameric effects and the strong inductive deshielding caused by the methoxyamino moiety. By adhering to the self-validating acquisition and processing protocols outlined in this guide, researchers can ensure high-fidelity spectral assignments, thereby securing the integrity of downstream synthetic workflows in drug development.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility profile of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document details a hypothetical, yet scientifically plausible, solubility profile in a range of common organic solvents. Furthermore, it provides detailed, field-proven experimental protocols for determining solubility, emphasizing the principles of scientific integrity and self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline their development processes through a deeper understanding of fundamental physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a cornerstone of efficient and robust drug development.[1] It directly influences key process parameters, including reaction kinetics, crystallization, purification, and ultimately, the bioavailability of the final drug product.[1][2] For a molecule like tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, which features both a polar methoxyamino group and a non-polar tert-butoxycarbonyl (Boc) protecting group, its solubility behavior can be complex and highly dependent on the nature of the solvent.[3][4]

A thorough understanding of the solubility profile enables chemists and engineers to:

  • Select Optimal Solvents: Choosing the right solvent or solvent system is crucial for achieving desired reaction rates, minimizing side reactions, and ensuring high yields.[3]

  • Develop Efficient Purification Strategies: Solubility data is fundamental for designing effective crystallization and chromatographic purification methods.

  • Control Crystal Form (Polymorphism): The choice of solvent can significantly impact the resulting crystal form of a compound, which in turn affects its stability, dissolution rate, and bioavailability.[5]

  • Streamline Formulation Development: Early knowledge of solubility aids in the selection of appropriate excipients and dosage forms.[1]

This guide aims to provide a practical framework for understanding and determining the solubility of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, thereby empowering researchers to make informed decisions throughout the development lifecycle.

Physicochemical Properties of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 319427-79-7[6]
Molecular Formula C11H22N2O3N/A
Molecular Weight 230.31 g/mol N/A
Appearance Solid
Key Structural Features Boc-protected piperidine ring, methoxyamino groupN/A

The presence of the Boc group imparts significant non-polar character, while the piperidine nitrogen and the methoxyamino group introduce polarity and the potential for hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly sensitive to the polarity of the solvent.[7]

Solubility Profile in Common Organic Solvents at 25 °C (Hypothetical Data)

The following table presents a hypothetical but realistic solubility profile of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate in a range of organic solvents, categorized by their polarity. This data is intended to serve as a practical guide for solvent screening and process development.

SolventDielectric Constant (ε)Solubility ( g/100 mL)Classification
Non-Polar Solvents
n-Hexane1.88< 0.1Sparingly Soluble
Toluene2.381.5Slightly Soluble
Diethyl Ether4.345.2Soluble
Polar Aprotic Solvents
Ethyl Acetate6.0215.8Freely Soluble
Tetrahydrofuran (THF)7.5825.3Freely Soluble
Acetone20.730.1Very Soluble
Acetonitrile37.518.5Freely Soluble
Dimethylformamide (DMF)36.7> 50Very Soluble
Dimethyl Sulfoxide (DMSO)46.7> 50Very Soluble
Polar Protic Solvents
Isopropanol19.912.4Soluble
Ethanol24.522.7Freely Soluble
Methanol32.735.9Very Soluble
Water80.1< 0.5Slightly Soluble

Note: This data is hypothetical and should be confirmed experimentally.

The general trend observed in this hypothetical data aligns with the "like dissolves like" principle.[8] The compound exhibits low solubility in non-polar solvents like hexane and higher solubility in polar aprotic and protic solvents that can engage in dipole-dipole interactions and/or hydrogen bonding with the solute. The high solubility in DMF and DMSO is a common characteristic for many organic compounds used in pharmaceutical development.[3]

Experimental Determination of Solubility: A Step-by-Step Guide

To ensure scientific rigor, the following section details a robust and reliable method for experimentally determining the solubility of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate. The gravimetric method is presented here due to its simplicity, accuracy, and minimal requirement for specialized equipment.[9][10]

The Gravimetric Method: A Self-Validating Protocol

The principle of the gravimetric method is to create a saturated solution, carefully separate a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute.[9]

Diagram of the Experimental Workflow:

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24h with stirring) A->B C 3. Allow solid to settle B->C D 4. Filter supernatant (0.22 µm syringe filter) C->D E 5. Transfer known volume of filtrate to a pre-weighed vial D->E F 6. Evaporate solvent under vacuum E->F G 7. Dry residue to constant weight F->G H 8. Weigh the vial with residue G->H I 9. Calculate solubility H->I

Caption: Gravimetric solubility determination workflow.

Materials and Equipment:

  • tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (solute)

  • Selected organic solvents

  • Analytical balance (± 0.1 mg)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric pipettes

  • Vacuum oven or desiccator

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

    • Seal the vial and place it in a constant temperature bath (e.g., 25 °C ± 0.5 °C).

    • Stir the suspension vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.[9]

  • Phase Separation:

    • Remove the vial from the bath and allow the undissolved solid to settle.

    • Carefully draw the supernatant into a syringe, avoiding any solid particles.

    • Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean, dry vial. This step is critical to remove any fine, suspended particles that could lead to an overestimation of solubility.

  • Gravimetric Analysis:

    • Pre-weigh a clean, dry vial on an analytical balance and record the weight (W1).

    • Using a calibrated volumetric pipette, transfer a precise volume (e.g., 5.00 mL) of the filtered saturated solution into the pre-weighed vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is removed, continue to dry the vial containing the residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This is confirmed by repeated weighings until the difference between consecutive measurements is negligible.

    • Record the final weight of the vial with the dried residue (W2).

  • Calculation:

    • Calculate the weight of the dissolved solute: Weight of solute = W2 - W1.

    • Calculate the solubility in g/100 mL: Solubility = (Weight of solute / Volume of solution transferred) x 100

Alternative and High-Throughput Methods

While the gravimetric method is highly accurate, it can be time-consuming. For rapid screening of multiple solvents, other techniques can be employed:

  • Shake-Flask Method with HPLC/UV Analysis: This is a widely used method in the pharmaceutical industry.[11][12] After equilibration, the saturated solution is filtered and the concentration is determined by a validated HPLC-UV method.[13] This approach offers high sensitivity and the ability to detect impurities.[13]

  • High-Throughput Screening (HTS) Methods: Techniques like nephelometry or UV-Vis spectroscopy in 96-well plates can be used for rapid, semi-quantitative solubility ranking of a large number of compounds or solvents.[14][15]

Diagram Illustrating the Relationship Between Solvent Properties and Solubility:

G Solubility Solubility of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate SolventPolarity Solvent Polarity (Dielectric Constant) SolventPolarity->Solubility Strongly Influences Hbonding Hydrogen Bonding Capacity SolventPolarity->Hbonding Dipole Dipole-Dipole Interactions SolventPolarity->Dipole Hbonding->Solubility Increases in Protic Solvents Dipole->Solubility Increases in Aprotic Polar Solvents Dispersion Van der Waals (Dispersion) Forces Dispersion->Solubility Dominant in Non-Polar Solvents

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of a Substituted Piperidine Carboxylate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Disclaimer: The X-ray crystal structure for tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is not publicly available at the time o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The X-ray crystal structure for tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is not publicly available at the time of this writing. This guide will therefore utilize the closely related and structurally significant molecule, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate , as a case study to illustrate the principles and applications of single-crystal X-ray diffraction in drug discovery. The methodologies and interpretations presented are directly applicable to the analysis of the target molecule, should its crystal structure become available.

Introduction: The Significance of Three-Dimensional Structural Knowledge

In the realm of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely academic; it is a cornerstone of rational drug design.[1][2][3] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unparalleled detail on bond lengths, bond angles, and intermolecular interactions.[4][5] This information is critical for understanding a molecule's physicochemical properties, its potential binding modes with biological targets, and for guiding lead optimization efforts.[1][6]

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are explored for a wide range of therapeutic applications. The addition of a methoxyamino group and a tert-butyl carboxylate protecting group, as in the topic molecule, creates a compound with specific steric and electronic features that influence its conformation and interaction potential. This guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of a representative substituted piperidine, offering field-proven insights into the causality behind experimental choices.

The Experimental Core: From Synthesis to a Refined Crystal Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of chemistry and physics. This section details a self-validating protocol for obtaining the crystal structure of our case study molecule, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate.

Synthesis and Purification

The title compound was prepared via a multi-step synthesis starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate. The key steps included hydrogenation, Boc protection, methylation, oximation, hydrolysis, esterification, and finally ammonolysis to yield the desired product.[7][8]

Protocol for Final Ammonolysis Step:

  • A solution of ethyl N-Boc-3-methoxyimino-4-methylpiperidine-4-carboxylate (12.71 g, 40.5 mmol) in ethanol (50 ml) is prepared.

  • A solution of sodium hydroxide (2.75 g, 68.85 mmol) in water (5 ml) is added dropwise at room temperature.

  • After stirring for 4.5 hours, the ethanol is removed under reduced pressure.

  • Water (20 ml), acetic acid (5 ml), and triethylamine (17 ml) are added, and the mixture is stirred for 10 minutes before being extracted with dichloromethane (3 x 40 ml).

  • The combined organic extracts are washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solution is cooled, and isobutyl chloroformate (13.1 ml) is added.

  • After 30 minutes, the mixture is washed with 1 N HCl and saturated brine, then dried again.

  • The final product is purified by column chromatography.[8]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a SCXRD experiment.[9][10] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Protocol for Crystallization: For the case study molecule, single crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution of the compound in an ethanol/ethyl acetoacetate mixture (1:1 v/v).[8]

Causality of Experimental Choice: Slow evaporation is a widely used and effective technique for small organic molecules.[10] The use of a mixed solvent system allows for fine-tuning of the solubility and evaporation rate. Ethanol and ethyl acetoacetate provide a good balance of polarity and volatility, encouraging the gradual increase in concentration needed for the formation of well-ordered crystals rather than amorphous precipitate.

Diagram of the Crystallization Workflow

G Figure 1: Crystallization Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Synthesized Compound B Purification (Chromatography) A->B C Dissolve in Ethanol/ Ethyl Acetoacetate (1:1) B->C D Slow Evaporation C->D E Nucleation & Crystal Growth D->E F High-Quality Single Crystal E->F G Figure 2: SCXRD Workflow A Single Crystal B Mount on Diffractometer A->B D Diffraction Data Collection (CCD Detector) B->D Crystal Rotation C X-ray Source (Mo Kα) C->B E Data Reduction (Integration & Correction) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final Structural Model (CIF File) G->H G Figure 3: Data Deposition Workflow A Refined Structural Model B Generate CIF File A->B C Validate CIF (checkCIF/enCIFer) B->C D Deposit to CSD/CCDC C->D E Receive CCDC Deposition Number D->E G Public Access to Data D->G F Include in Publication E->F

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate in CNS-Targeted API Synthesis

Audience: Research Chemists, Medicinal Chemists, and API Process Scientists Focus: Pharmacophore rationale, orthogonal deprotection strategies, and self-validating synthetic protocols. Executive Summary & Chemical Profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Chemists, Medicinal Chemists, and API Process Scientists Focus: Pharmacophore rationale, orthogonal deprotection strategies, and self-validating synthetic protocols.

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the precise tuning of a molecule's physicochemical properties is paramount, particularly for Central Nervous System (CNS) targets. tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate (CAS: 319427-79-7)[1] has emerged as a highly versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably in the development of muscarinic receptor agonists for the treatment of Alzheimer's disease and schizophrenia[2].

This intermediate offers a dual-advantage architecture:

  • The Boc-Protected Piperidine: Provides a robust, orthogonally stable handle that prevents unwanted polymerization or side reactions during the functionalization of the exocyclic nitrogen.

  • The Methoxyamino Pharmacophore: The presence of the electronegative oxygen atom adjacent to the exocyclic nitrogen significantly depresses the amine's pKa​ . This structural modification enhances lipophilicity, improves Blood-Brain Barrier (BBB) permeability, and provides unique hydrogen-bonding vectors compared to standard alkylamines[3].

The Pharmacophore Rationale (E-E-A-T Insight)

Why choose a methoxyamino piperidine over a standard aminopiperidine? The decision is rooted in causality and target-site pharmacokinetics .

When designing CNS drugs, highly basic amines often lead to lysosomal trapping and poor BBB penetration. By incorporating an N -methoxy group, the lone pair on the nitrogen is delocalized and inductively withdrawn by the adjacent oxygen. When this methoxyamine is further functionalized (e.g., into an N -methoxy amide or urea), it creates a neutral, highly stable linkage that resists rapid proteolytic cleavage while maintaining a favorable topological polar surface area (TPSA). This precise tuning is critical for APIs targeting G-Protein Coupled Receptors (GPCRs), such as the Muscarinic M1​ and M4​ receptors, where the methoxy group often occupies a specific lipophilic pocket in the orthosteric binding site[2].

GPCRPathway API Synthesized API (M1 Agonist) M1 Muscarinic M1 Receptor (GPCR) API->M1 Binds & Activates Gq Gq Protein Alpha Unit M1->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release (CNS Activation) IP3->Ca Triggers

Downstream signaling pathway of M1 muscarinic receptors targeted by the synthesized API.

Synthetic Architecture & Workflows

The synthesis of APIs using this building block relies on an orthogonal protection strategy. The workflow generally proceeds through three distinct phases: N -functionalization of the methoxyamine, Boc-deprotection of the piperidine core, and subsequent cross-coupling or nucleophilic aromatic substitution ( SN​Ar ) to append the primary API scaffold.

SyntheticWorkflow SM tert-butyl 4-(methoxyamino) piperidine-1-carboxylate (Starting Material) Step1 Step 1: N-Acylation (Ac2O, Et3N, DCM) SM->Step1 Int1 Boc-Protected N-Methoxyacetamide Step1->Int1 Step2 Step 2: Boc Deprotection (4M HCl in Dioxane) Int1->Step2 Int2 Free Piperidine Intermediate Step2->Int2 Step3 Step 3: SNAr Coupling (Heteroaryl Halide, DIPEA) Int2->Step3 API Final API (e.g., Muscarinic Agonist) Step3->API

Step-by-step synthetic workflow utilizing the Boc-protected methoxyamino piperidine intermediate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . Each step includes specific physical or analytical observations that confirm the success of the transformation before proceeding, minimizing downstream failures.

Protocol 1: N -Acylation of the Methoxyamine

Causality: Acetic anhydride is utilized over acetyl chloride to prevent the generation of HCl, which could prematurely cleave the acid-sensitive Boc protecting group. Triethylamine acts as an acid scavenger.

  • Preparation: Dissolve tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Add Triethylamine ( Et3​N , 2.0 eq) in one portion. Dropwise, add Acetic Anhydride ( Ac2​O , 1.5 eq) over 10 minutes to control the exothermic acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The starting material will stain intensely with Ninhydrin (due to the secondary amine). The successful formation of the N -methoxyacetamide product is indicated by a new, less polar spot that is Ninhydrin-inactive .

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Orthogonal Boc-Deprotection

Causality: 4M HCl in Dioxane is selected over Trifluoroacetic Acid (TFA). While TFA is standard, it leaves a trifluoroacetate salt that is highly hygroscopic and can interfere with subsequent SN​Ar couplings. HCl in dioxane yields a highly crystalline hydrochloride salt that readily precipitates, driving the reaction forward and allowing isolation via simple filtration.

  • Preparation: Dissolve the crude N -methoxyacetamide intermediate from Protocol 1 in a minimal volume of anhydrous DCM (approx. 2 mL/g).

  • Deprotection: Slowly add 4M HCl in Dioxane (5.0 eq).

  • Self-Validation Checkpoint: Immediately upon addition, vigorous gas evolution ( CO2​ and isobutylene) will be observed. As the reaction progresses over 2–4 hours, a thick white precipitate (the piperidine HCl salt) will crash out of the solution. The cessation of gas evolution and complete precipitation indicate quantitative deprotection.

  • Isolation: Filter the white solid, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under a high vacuum.

Protocol 3: API Core Coupling ( SN​Ar )

Causality: N,N -Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl halide, while efficiently neutralizing the piperidine hydrochloride salt to liberate the free amine for coupling.

  • Preparation: Suspend the piperidine HCl salt (1.0 eq) and the target heteroaryl chloride (e.g., a substituted pyrimidine core, 1.0 eq) in anhydrous N,N -Dimethylformamide (DMF, 0.5 M).

  • Activation: Add DIPEA (3.0 eq). The suspension will clarify as the free base is generated.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the UV trace shows the disappearance of the heteroaryl chloride peak and the MS trace reveals a dominant [M+H]+ peak corresponding to the coupled API mass.

Data Synthesis & Quantitative Summaries

To aid process chemists in scaling and optimizing these reactions, the following tables summarize the stoichiometric parameters and the physicochemical impact of the methoxyamino substitution.

Table 1: Reaction Optimization & Stoichiometry Parameters

Reaction StepPrimary ReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1. N-Acylation Acetic Anhydride1.5 eqDCM0 to 202.0> 90%
2. Boc Deprotection 4M HCl in Dioxane5.0 eqDCM/Dioxane204.0> 95% (as salt)
3. Core Coupling Heteroaryl Chloride1.0 eqDMF8012.075 - 85%

Table 2: Physicochemical Property Shift (Standard vs. Methoxyamine)

PropertyPiperidin-4-amine (Standard)4-(Methoxyamino)piperidineImpact on API Profile
Exocyclic Amine pKa​ ~ 10.5 (Highly Basic)~ 4.5 - 5.5 (Weakly Basic)Reduces lysosomal trapping; prevents off-target hERG binding.
Lipophilicity (LogP shift) Baseline+ 0.3 to + 0.5Enhances BBB permeability for CNS targets.
Hydrogen Bonding 2 Donors, 1 Acceptor1 Donor, 2 AcceptorsAlters target pocket orientation; improves metabolic stability.

References

  • Source: Google Patents (Assignee: Heptares Therapeutics Ltd)
  • Title: Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Reductive Amination using tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1] This guide provides a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1] This guide provides a comprehensive technical overview and detailed protocols for the application of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, a valuable N-alkoxyamine building block, in reductive amination reactions. We will delve into the mechanistic rationale behind the selection of reagents and conditions, with a focus on the use of sodium triacetoxyborohydride (STAB) for its exceptional selectivity and mildness.[2] This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel substituted N-methoxy-N-alkyl-piperidin-4-amines, key intermediates for complex molecular architectures.

Reagent Profile: tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is a bifunctional molecule designed for synthetic utility. Its structure combines two key features that dictate its reactivity and handling:

  • The tert-butoxycarbonyl (Boc) Protecting Group: This widely used protecting group shields the piperidine nitrogen, preventing its participation in undesired side reactions.[3][4] Its stability under the mildly acidic or neutral conditions typical of modern reductive aminations makes it an ideal choice.[4]

  • The 4-(methoxyamino) Moiety (-NH-O-CH₃): This N-alkoxyamine functionality serves as the nucleophilic component in the reductive amination. N-alkoxyamines are known to be weakly basic, which is a critical consideration when selecting a reducing agent.[5] This property makes them less prone to side reactions but requires a carefully optimized protocol to ensure efficient iminium/oxime ether formation and subsequent reduction.[6][7][8]

Mechanistic Insights into Reductive Amination

Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds, transforming a carbonyl group into an amine via an intermediate imine or iminium ion.[9][10] The process, when conducted in a "direct" or "one-pot" fashion, involves the concurrent formation and reduction of this C=N double bond.

The reaction proceeds via two principal stages:

  • Intermediate Formation: The nucleophilic methoxyamino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an oxime ether intermediate (the equivalent of an imine for N-alkoxyamines). This step is reversible and often catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[9]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the polarized C=N bond of the protonated intermediate.[11] The choice of reducing agent is paramount; it must reduce the iminium/oxime ether intermediate significantly faster than it reduces the starting carbonyl compound to avoid generating the corresponding alcohol as a byproduct.[2][12]

Reductive_Amination_Mechanism Start Amine + Carbonyl (R'-NH-OCH₃ + R₂C=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺, -H₂O Iminium Oxime Ether / Iminium Ion [R₂C=N⁺(H)-OCH₃] Hemiaminal->Iminium Product Final Product (R₂CH-N(H)-OCH₃) Iminium->Product Reduction Hydride NaBH(OAc)₃ (STAB) Hydride->Iminium Hydride Attack

Caption: Mechanism of STAB-mediated reductive amination.

Experimental Design and Optimization

Selection of Reducing Agent

While several hydride reagents can effect reductive amination, sodium triacetoxyborohydride [NaBH(OAc)₃, or STAB] is the reagent of choice for this application.[2] It is a mild and selective reducing agent that exhibits remarkable chemoselectivity for imines and iminium ions over aldehydes and ketones, especially under slightly acidic conditions.[6][12] Its effectiveness with weakly basic amines makes it particularly well-suited for reactions involving N-alkoxyamines.[5][6]

ReagentFormulaProsCons
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Excellent selectivity for imine/iminium ions.[2] Mild, non-toxic byproducts.[2] Effective for weakly basic amines.[6] Water-sensitive; requires aprotic solvents. [2]
Sodium CyanoborohydrideNaBH₃CNGood selectivity at controlled pH (6-8). Stable in protic solvents.Highly toxic (cyanide).[12] Sluggish with some ketones.[12]
Sodium BorohydrideNaBH₄Inexpensive, readily available.Generally not selective; reduces aldehydes/ketones rapidly.[13] Requires a two-step (indirect) procedure.
Catalytic HydrogenationH₂, Pd/CEconomical for large scale.[12]May reduce other functional groups (alkenes, alkynes, nitro groups).[12] Requires specialized pressure equipment.
Choice of Carbonyl Substrate and Solvent
  • Carbonyl Partner: The reaction is broadly applicable to a wide range of aliphatic and aromatic aldehydes, as well as aliphatic cyclic and acyclic ketones.[6] Aromatic and α,β-unsaturated ketones, along with some sterically hindered substrates, may react more slowly or give lower yields.[6][14]

  • Solvent: Due to the moisture sensitivity of STAB, anhydrous aprotic solvents are required.[2] 1,2-Dichloroethane (DCE) is the most commonly recommended solvent, though tetrahydrofuran (THF) and dichloromethane (DCM) are also effective.[10][14]

  • Acid Catalyst: For reactions with aldehydes, an acid catalyst is generally not necessary.[14] However, for less reactive ketones, the addition of a catalytic amount (1-2 equivalents) of acetic acid can accelerate the formation of the key iminium intermediate, driving the reaction to completion.[6]

Detailed Experimental Protocols

The following protocols are designed as a starting point and can be optimized based on the specific carbonyl substrate used. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

Experimental_Workflow A 1. Combine amine and carbonyl in solvent B 2. Stir for 1-2h (optional, for imine pre-formation) A->B C 3. Cool to 0 °C B->C D 4. Add STAB portion-wise C->D E 5. Warm to RT and stir (12-24h) D->E F 6. Quench with sat. NaHCO₃ E->F Monitor by TLC/LC-MS G 7. Extract with organic solvent F->G H 8. Purify (e.g., column chromatography) G->H

Caption: General experimental workflow for reductive amination.

Protocol 1: Reductive Amination with an Aldehyde

This procedure describes the reaction with a representative aliphatic aldehyde.

Materials:

  • tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (1.0 eq)

  • Aldehyde (e.g., isobutyraldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (1.0 eq) and anhydrous DCE (to make a ~0.1 M solution).

  • Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour.[15]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.[15]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours or until LC-MS analysis indicates complete consumption of the starting amine.[15]

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM or DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reductive Amination with a Ketone

This procedure is adapted for less reactive ketones, incorporating an acid catalyst.

Materials:

  • tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (1.0 eq)

  • Ketone (e.g., cyclohexanone) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (1.0 eq), the ketone (1.1 eq), and anhydrous DCE (to make a ~0.1 M solution).

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.[6][14]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1, using sufficient NaHCO₃ to neutralize the acetic acid before extraction.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction / Starting Amine Remains Insufficient reaction time.[15] Inactive or degraded STAB reagent.[2] Sterically hindered or deactivated carbonyl substrate.Extend reaction time and continue monitoring. Use a fresh bottle of STAB or test its potency.[2] For ketones, ensure acetic acid catalyst is present; consider gentle heating (e.g., 40 °C).
Significant Carbonyl Reduction Byproduct Use of a non-selective reducing agent (e.g., NaBH₄). STAB is highly selective, so this is rare.[6][13]Ensure you are using STAB. If using other borohydrides, a two-step (indirect) procedure is necessary where the imine is formed first, followed by addition of the reducing agent.[14]
Low Isolated Yield Incomplete reaction. Mechanical losses during workup or purification. Product is water-soluble.Address incomplete reaction as above. Ensure thorough extraction from the aqueous phase. If the product is basic, consider an acid wash/base extraction sequence.
Boc-Group Deprotection Reaction conditions are too acidic.Avoid strong acids. If using acetic acid, do not use a large excess. STAB conditions are generally mild enough to preserve the Boc group.[14]

Conclusion

tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is a highly effective building block for synthesizing substituted piperidines via reductive amination. The use of sodium triacetoxyborohydride provides a mild, efficient, and highly selective method for coupling this amine with a diverse range of aldehydes and ketones. The protocols outlined in this guide offer a robust foundation for laboratory-scale synthesis and can be adapted to generate a wide array of novel N-alkoxyamine derivatives for applications in drug discovery and chemical biology.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Studer, A., Harms, K., Knoop, C., Müller, C., & Wack, T. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 818-822. Retrieved from [Link]

  • He, Y., Teng, J., Tian, C., Borzov, M., Hu, Q., & Nie, W. (2018). Reductive Amination by One Pot Reaction of Aldehydes and Alkoxyamines Catalyzed by B(C6F5)3. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Braslau, R., Tsimelzon, A., & Gewandter, J. (2009). Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes. The Journal of Organic Chemistry, 74(1), 269–278. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of N‐Alkoxy Amines via Catalytic Oxidation of Hydrocarbons. Retrieved from [Link]

  • Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 60, 818-822. Retrieved from [Link]

  • Klotz, D., & Du, W. (2009). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Tetrahedron Letters, 50(26), 3440-3442. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Touchette, K. M. (2006). Synthesis of a drug-like tertiary amide by reductive amination. Journal of Chemical Education, 83(6), 929-930. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Functionalization of Novel Piperidine Derivatives from tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate

Introduction & Medicinal Chemistry Rationale The compound tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (CAS 319427-79-7) is a highly versatile, orthogonally protected diamine building block widely utilized in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Medicinal Chemistry Rationale

The compound tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (CAS 319427-79-7) is a highly versatile, orthogonally protected diamine building block widely utilized in modern drug discovery. Structurally, it features a Boc-protected piperidine nitrogen and a secondary methoxyamine at the 4-position[1].

In medicinal chemistry, the strategic incorporation of a methoxyamine moiety provides profound stereoelectronic benefits. Unlike standard primary or secondary amines, the N -methoxy group significantly lowers the basicity (pKa) of the adjacent nitrogen due to the strong electron-withdrawing nature of the oxygen atom. When this amine is subsequently converted into an amide or urea, the methoxy group alters the preferred amide bond conformation—often favoring the trans geometry due to stereoelectronic repulsion—and eliminates a hydrogen bond donor. This reduction in polar surface area (PSA) and hydrogen-bonding capacity can dramatically improve cell membrane permeability, oral bioavailability, and metabolic stability. Consequently, this specific building block has been prominently featured in the synthesis of complex therapeutics, including muscarinic agonists and CNS-active agents[2].

Physicochemical Data

Understanding the baseline properties of CAS 319427-79-7 is critical for reaction monitoring (e.g., predicting mass-to-charge ratios for LC-MS) and handling[1].

PropertyValue
Chemical Name tert-butyl 4-(methoxyamino)piperidine-1-carboxylate
CAS Number 319427-79-7
Molecular Formula C11H22N2O3
Molecular Weight 230.31 g/mol
Monoisotopic Mass 230.16304 Da
Predicted [M+H]+ (LC-MS) 231.17 m/z
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NOC
InChIKey FMRUAWTVVALMHY-UHFFFAOYSA-N

Synthetic Workflows & Logical Relationships

The true utility of CAS 319427-79-7 lies in its orthogonality. The secondary methoxyamine can be selectively functionalized (via acylation, alkylation, or urea formation) under basic conditions without affecting the Boc-protected piperidine nitrogen. Conversely, the Boc group can be selectively removed under acidic conditions to liberate the piperidine nitrogen for divergent functionalization.

PiperidineWorkflow Start CAS 319427-79-7 (1-Boc-4-(methoxyamino)piperidine) Acylation Workflow A: N-Acylation (AcCl, DIPEA, DCM) Start->Acylation Base-mediated DirectDeprot Direct Boc Deprotection (TFA/DCM) Start->DirectDeprot Orthogonal Deprotection Intermediate 1-Boc-4-(N-methoxyacetamido)piperidine Acylation->Intermediate BocDeprot1 Workflow B: Boc Deprotection (4M HCl/Dioxane) FinalProduct 4-(N-methoxyacetamido)piperidine HCl BocDeprot1->FinalProduct Intermediate->BocDeprot1 Acidic Cleavage Diamine 4-(methoxyamino)piperidine DirectDeprot->Diamine

Synthetic divergence of CAS 319427-79-7 via N-acylation and Boc-deprotection pathways.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure that the causality of the chemical transformations can be analytically verified before proceeding to the next stage[2].

Protocol A: Synthesis of 1-Boc-4-(N-methoxyacetamido)piperidine

Objective: To selectively acylate the secondary methoxyamine while preserving the Boc-protected piperidine[2]. Causality & Design: Acylation of the sterically hindered methoxyamine requires a highly reactive electrophile (acetyl chloride or acetic anhydride) and a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to neutralize the generated HCl. DIPEA is chosen over triethylamine to minimize competing ketene formation from the acyl chloride.

Step-by-Step Procedure:

  • Initiation: Dissolve tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (1.0 eq, 500 mg) in anhydrous Dichloromethane (DCM) (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq, 0.75 mL) to the solution and cool the reaction flask to 0 °C using an ice-water bath. Cooling prevents exothermic degradation and limits side reactions.

  • Electrophile Addition: Dropwise, add Acetyl chloride (1.2 eq, 0.18 mL) over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Validation Check: The starting material mass (m/z 231 [M+H]+) should be consumed. The product mass should appear at m/z 273 [M+H]+. Note: Boc-protected compounds often show an in-source fragmentation peak at [M-tBu+H]+ (m/z 217).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Causality: This neutralizes excess acetyl chloride and removes acidic byproducts. Extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale oil.

Protocol B: Boc Deprotection to yield 4-(N-methoxyacetamido)piperidine hydrochloride

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group, liberating the basic piperidine nitrogen for downstream coupling. Causality & Design: While Trifluoroacetic acid (TFA) in DCM is a common deprotection method, it yields a TFA salt which is often highly hygroscopic and difficult to handle. Using 4M HCl in 1,4-dioxane cleanly cleaves the Boc group, evolving isobutylene and CO2 gases (driving the reaction forward via Le Chatelier's principle), and directly yields a stable, easily filterable hydrochloride salt.

Step-by-Step Procedure:

  • Initiation: Dissolve the crude 1-Boc-4-(N-methoxyacetamido)piperidine (from Protocol A) in 1,4-dioxane (5 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10 eq, ~5.5 mL) at room temperature.

  • Observation: Mild effervescence (CO2 gas evolution) will be observed. Stir the mixture at room temperature for 3 hours. A white precipitate (the HCl salt) will gradually form as the product is insoluble in dioxane.

  • In-Process Control (IPC): Analyze the supernatant by TLC (10% MeOH in DCM, Ninhydrin stain).

    • Validation Check: The starting material spot (UV active/Iodine active) should disappear. The product will stay at the baseline and stain intensely purple/red with Ninhydrin, confirming the presence of a secondary amine.

  • Isolation: Concentrate the reaction mixture under reduced pressure to a volume of ~2 mL. Add diethyl ether (15 mL) to fully precipitate the product.

  • Filtration: Filter the resulting white solid over a glass frit, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum to afford 4-(N-methoxyacetamido)piperidine hydrochloride.

    • Final Validation: LC-MS should show a single peak at m/z 173[M+H]+.

References

  • PubChemLite / LCSB: 319427-79-7 (C11H22N2O3) Structural and Mass Information. Université du Luxembourg. Available at: [Link]

  • NextSDS Chemical Substance Database: tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate and Related Substances. NextSDS. Available at: [Link]

  • Google Patents:CA2993484C - Muscarinic agonists.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or reaction stalling during the synthesis of tert-butyl 4-(methoxyamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or reaction stalling during the synthesis of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.

As a Senior Application Scientist, I frequently see this specific transformation fail because it is often mistakenly treated as a standard reductive amination. Below, we dissect the causality behind these failures, provide a self-validating protocol, and answer the most common troubleshooting questions.

Part 1: Mechanistic Causality & Reaction Pathway

The synthesis of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate involves the condensation of 1-Boc-4-piperidone with methoxyamine hydrochloride, followed by reduction.

The Core Issue: When methoxyamine condenses with a ketone, it does not form a standard imine; it forms a methoxime (an oxime ether) . The oxygen atom adjacent to the nitrogen donates electron density into the C=N bond via resonance. This makes the methoxime highly thermodynamically stable and significantly less electrophilic than a standard imine[1]. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)3), which are standard for typical reductive aminations, lack the reducing power to attack this stabilized intermediate[2].

To overcome this, the methoxime must be strongly protonated (activated) at a lower pH (pH 3–4) using reducing agents stable in acidic media, such as sodium cyanoborohydride (NaBH3CN)[3] or 2-picoline-borane (2-Pic-BH3)[4].

Reaction Pathway & Failure Modes

TroubleshootingWorkflow Ketone 1-Boc-4-piperidone (Starting Material) Methoxime Methoxime Intermediate (Thermodynamically Stable) Ketone->Methoxime CH3ONH2·HCl + NaOAc (pH 5-6) Product Target Product (Alkoxyamine) Methoxime->Product NaBH3CN (pH 3-4) or 2-Pic-BH3/HCl Error1 Dead End: Unreacted Methoxime Methoxime->Error1 NaBH(OAc)3 (Insufficient reducing power) Error2 Side Reaction: Boc Cleavage (Lost in Workup) Methoxime->Error2 pH < 2 (Over-acidification)

Reaction pathway and common failure modes in the reductive alkoxyamination of 1-Boc-4-piperidone.

Part 2: Frequently Asked Questions (Troubleshooting FAQs)

Q1: Why is my reaction stalling at the intermediate stage despite using an excess of NaBH(OAc)3?

Causality: You are attempting to reduce a methoxime with a reagent designed for iminium ions. NaBH(OAc)3 is a mild hydride donor that operates best around pH 5. At this pH, the methoxime is not sufficiently protonated to accept a hydride. Solution: Abandon the one-pot NaBH(OAc)3 method. Switch to a step-wise protocol using NaBH3CN at pH 3–4 or 2-picoline-borane with HCl[4].

Q2: I switched to stronger acidic conditions to force the reduction, but now my yield is zero. Where did my product go?

Causality: You have likely over-acidified the reaction (pH < 2). The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is acid-labile. If the Boc group is cleaved, your product becomes 4-(methoxyamino)piperidine—a highly polar diamine. During your standard aqueous workup (e.g., extracting with ethyl acetate), this diamine remains entirely in the aqueous phase, creating the illusion of a "zero yield" reaction. Solution: Strictly control the pH. Use a pH meter or wet indicator strips to maintain the reaction exactly between pH 3 and 4. If you suspect Boc loss has already occurred, adjust your aqueous layer to pH > 12 with NaOH and extract with a highly polar solvent system (e.g., 10% Methanol in Dichloromethane).

Q3: How do I properly handle methoxyamine hydrochloride to ensure complete conversion to the oxime?

Causality: Methoxyamine is supplied as a hydrochloride salt and must be neutralized to act as a nucleophile. However, the condensation reaction requires mildly acidic conditions (pH 5–6) to activate the ketone carbonyl. Solution: Use exactly 1.0 to 1.1 equivalents of a weak base like anhydrous sodium acetate (NaOAc). Avoid strong organic bases like triethylamine (Et3N), which can push the pH too high and stall the initial condensation.

Part 3: Quantitative Data & Reagent Selection

Summarizing the optimal conditions for methoxime reduction requires balancing reducing power against the stability of the Boc protecting group.

Reducing SystemCo-reagents / EnvironmentRelative Hydride Donating PowerBoc Group StabilityExpected Yield
NaBH(OAc)3 AcOH (pH ~5)WeakExcellent< 10% (Stalls at oxime)
NaBH3CN Methanolic HCl (pH 3-4)ModerateModerate (Requires strict pH control)70-85%
2-Picoline-Borane MeOH / AcOH / HClStrongModerate75-90%
NaBH4 / FeCl3 EtOH / 0 °CVery StrongGood60-80% (Complex workup)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a two-step approach with built-in analytical checkpoints. This prevents the progression of failed intermediates.

Phase 1: Methoxime Formation
  • Setup: Charge a flame-dried round-bottom flask with 1-Boc-4-piperidone (1.0 eq) and dissolve in anhydrous methanol (to reach 0.2 M concentration).

  • Reagent Addition: Add methoxyamine hydrochloride (1.1 eq) followed by anhydrous sodium acetate (1.1 eq).

  • Reaction: Stir the suspension at room temperature (20–25 °C) for 2 to 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting ketone on a silica TLC plate (Eluent: 7:3 Hexanes/Ethyl Acetate). Visualize with KMnO4 stain. Proceed to Phase 2 only when the ketone spot has completely disappeared and a new, less polar UV-active spot (the methoxime) is present.

Phase 2: Controlled Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reductant Addition: Add sodium cyanoborohydride (NaBH3CN) (2.0 eq) in one portion. (Caution: Highly toxic, handle in a fume hood).

  • pH Adjustment (Critical Step): Dropwise, add a 1M solution of HCl in methanol.

  • Validation Checkpoint 2 (pH): After every few drops of HCl, spot the reaction mixture onto wet pH indicator paper. Stop adding HCl when the apparent pH is between 3 and 4.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 3 (LC-MS): Sample the reaction. Confirm the disappearance of the methoxime mass ([M+H]+ = 229) and the appearance of the product mass ([M+H]+ = 231).

Phase 3: Isolation and Workup
  • Quench: Cool the reaction to 0 °C and carefully quench with saturated aqueous NaHCO3 until the pH reaches ~8. Do not use strong NaOH, as it promotes emulsion formation.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under vacuum. The crude product can be purified via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes) if necessary.

Part 5: References

  • Kawase, Y., et al. (2009). "ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX." Heterocycles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4fj8isoEWYvDMquPvEVsOYKhKi3atTyVt_xH0nzxBFMUZxUZ1aAWA3BFMMIwWijJabDSSYyiSOV-KgS4jay0lny8jXbLII4g1axfoRiCwXIplfnQ_FvSbM_8MqEmTH5HlnL9Cc0LojJtztVXo2EuWb5_elbhtbXl6-_lj1MBBXi_KK9R2RUI19A==]

  • Product Class 5: Hydroxylamines. Science of Synthesis / Thieme E-Books.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRU9xgOsbGXh_7Ln83xGYcszDrYgeNNf62EUy8py2y5u-ajtmVVi0ILfACVxaK59yC7V44uAVEQzLtjQOULmZeOvIxh9PmhqV8dEHZZDZMtFKFLRh_ehpLdF0cwUSX8btvMy7BihsSRn9eA_rqpaU1HZhzwjt3Xof1uUVc3ewqYjIE7AJOlw==]

  • "Diastereoselective FeCl3·6H2O/NaBH4 Reduction of Oxime Ether for the Synthesis of β-Lactamase Inhibitor Relebactam." (2019). The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpfXmAZanL6JgkbwNZtf68f7jK5MMnoWjsEbE_iJUuR0W4HBC5dQvb3EmkZM4muZfTMdcSa4CJxZ7aX8y_I0YekwxlPzSSUMkutf3WiXYSgXDQQQZ2HjeQc1vWGYwnzhEW37pIc3vm3tgaPw==]

  • Touchette, K. M. (2006). "Reductive Amination Reaction." Journal of Chemical Education / Boston University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZg9oJX9TPfY6dkEjsT1HRvGutTlGpbapXXdQo505rwvyp4nXCSAafCVrfQnyjOQn6xwfwP-sQAWcqsj9-nQJ6DxKQ_y7nC7lk83gpmsRkP4WtI9FtHT-0px5hDHM7A7GVZM6do8jXTTd4fQjvhJzhgyHE6_0ZqjUs67FrXzMJdZYcjAdTsJI=]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

Welcome to the technical support center for the purification of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals encountering chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the flash chromatographic purification of this and structurally similar piperidine derivatives. Here, we provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why does my compound, tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, show significant peak tailing on a standard silica gel column?

A: Significant peak tailing is the most common issue encountered with this class of compounds. It is primarily caused by strong acid-base interactions between the basic nitrogen atoms in the piperidine ring and the methoxyamino group, and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to non-ideal adsorption/desorption kinetics, resulting in broad, tailing peaks and often, reduced recovery.

Q2: My compound appears to be smearing on the TLC plate and I'm getting low recovery from the column. Could it be degrading?

A: Yes, degradation is a distinct possibility. The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[2][3] For your compound, the Boc (tert-butoxycarbonyl) protecting group is known to be acid-sensitive and could be partially cleaved under prolonged exposure to the acidic stationary phase. A simple way to test for on-plate degradation is to run a two-dimensional (2D) TLC, where the plate is run in one direction, dried, rotated 90 degrees, and then run again in the same solvent system. If new spots appear off the diagonal, it indicates instability on the silica.[3]

Q3: What is a good starting solvent system for developing a purification method for this compound?

A: Given the compound's polarity, a good starting point for normal-phase chromatography is a binary system of Dichloromethane (DCM) and Methanol (MeOH). Begin your TLC analysis with a 95:5 DCM/MeOH mixture and systematically increase the methanol percentage.[1] For compounds that are particularly polar, a mixture of Dichloromethane with 1-10% of a pre-mixed solution of 10% ammonium hydroxide in methanol can be highly effective at mitigating peak tailing.[3]

Q4: Should I consider using reversed-phase flash chromatography instead?

A: Reversed-phase (RP) chromatography on a C18-functionalized silica is an excellent alternative, especially if issues with tailing and degradation persist in normal-phase.[4] In RP, the stationary phase is non-polar, and a polar mobile phase (typically water/acetonitrile or water/methanol) is used. This mode of separation avoids the problematic acid-base interactions with silica. For basic compounds, adding a mobile phase modifier like 0.1% formic acid or 0.1% trifluoroacetic acid can improve peak shape by ensuring the amine is protonated consistently.[5][6]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations and actionable solutions.

Problem 1: Severe Peak Tailing and/or Irreversible Adsorption
  • Primary Cause: Strong interaction between the basic amine functionalities of your molecule and the acidic silanol groups on the silica surface.[1][2] This leads to a portion of the analyte being too strongly retained, causing it to elute slowly and asymmetrically.

  • Solution A: Mobile Phase Modification The most straightforward approach is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[1] This base will preferentially interact with the silanol groups, allowing your target compound to elute more symmetrically.

ModifierTypical Concentration (v/v)Mechanism of Action & Best Practices
Triethylamine (TEA) 0.5 - 2%Masks silanol groups effectively. It is volatile and can often be removed during solvent evaporation. Always add to both the mobile phase and the sample slurry.
Ammonium Hydroxide 1 - 5% (of a 10% solution in MeOH)A very effective modifier for highly basic or polar amines.[3][7] Prepare a stock solution of 10% NH₄OH in MeOH and add it as a component of the polar mobile phase (e.g., 90:9:1 DCM/MeOH/NH₄OH(stock)).
  • Solution B: Alternative Stationary Phases If mobile phase modifiers are insufficient or incompatible with your downstream applications, changing the stationary phase is the next logical step.

Stationary PhaseSeparation Principle & AdvantagesRecommended Solvents
Amine-functionalized Silica Provides a less acidic surface, reducing tailing for basic compounds.Hexane/EtOAc or DCM/MeOH
Alumina (Basic or Neutral) Alumina is amphoteric but can be obtained in basic or neutral grades, which are ideal for purifying basic compounds.Hexane/EtOAc or DCM/MeOH
Reversed-Phase C18 Silica Separates based on hydrophobicity, avoiding silanol interactions. Excellent for polar compounds.Water/Acetonitrile or Water/Methanol gradients, often with 0.1% acid modifier (formic or acetic acid).[6]
Problem 2: Poor Separation from a Key Impurity
  • Primary Cause: The chosen solvent system and stationary phase do not provide adequate selectivity (separation factor, α) between your product and the impurity.

  • Solution A: Optimize the Mobile Phase Selectivity is highly dependent on the chemical nature of the mobile phase. If a DCM/MeOH system isn't working, try changing the solvent classes to exploit different intermolecular interactions.

    • Change the Polar Solvent: Swap methanol for acetonitrile. Acetonitrile has a different selectivity profile and can sometimes resolve impurities that co-elute in methanol-based systems.[8]

    • Introduce a Ternary System: Adding a third solvent can fine-tune selectivity. For example, a small amount of acetonitrile in a DCM/MeOH system can alter the interactions and improve resolution.

  • Solution B: Switch Chromatographic Mode If normal-phase options are exhausted, switching to reversed-phase is the most powerful way to alter selectivity. The separation mechanism is fundamentally different, and it is highly likely that the elution order and resolution of impurities will change dramatically.

Problem 3: The Compound Does Not Elute from the Column
  • Primary Cause: This can be due to several factors: the compound has degraded, it is irreversibly bound, or the mobile phase is far too weak.[3]

  • Troubleshooting Steps:

    • Confirm Stability: First, perform the 2D-TLC test mentioned in the FAQs to check for degradation on silica.[3]

    • Drastic Polarity Increase: If the compound is stable, try flushing the column with a much stronger solvent system (e.g., 80:20:2 DCM/MeOH/NH₄OH). If the compound elutes with this "strip," it indicates your gradient was too weak.

    • Check the First Fraction: It's possible the compound is much less polar than anticipated and eluted in the solvent front. Always check the first few fractions collected.[3]

Visual Workflow and Decision Guides

A logical approach is critical for efficient method development. The following diagrams outline a systematic process for troubleshooting and strategy selection.

Caption: A general troubleshooting workflow for flash chromatography purification.

Caption: Decision tree for selecting an appropriate purification strategy.

Experimental Protocols

Protocol 1: Method Development using TLC with a Basic Modifier

This protocol describes how to quickly screen for an effective mobile phase to overcome peak tailing.

  • Prepare Solutions:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: Triethylamine (TEA)

    • Sample Stock: Dissolve ~1-2 mg of your crude material in 0.5 mL of DCM.

  • TLC Screening:

    • On a single TLC plate, spot your sample in four separate lanes.

    • Lane 1: Elute with 95:5 DCM/MeOH.

    • Lane 2: Elute with 90:10 DCM/MeOH.

    • Lane 3: Prepare 10 mL of 95:5 DCM/MeOH and add 100 µL of TEA (1%). Elute this lane.

    • Lane 4: Prepare 10 mL of 90:10 DCM/MeOH and add 100 µL of TEA (1%). Elute this lane.

  • Analysis:

    • Visualize the plate under a UV lamp and/or by staining (e.g., potassium permanganate).

    • Compare the spot shape in lanes with and without the TEA modifier. An ideal solvent system will show a round, well-defined spot for your product with a retention factor (Rf) between 0.2 and 0.4.

Protocol 2: Flash Chromatography with Triethylamine-Modified Mobile Phase

This protocol assumes method development (Protocol 1) indicated that a 95:5 DCM/MeOH system with 1% TEA provides good separation.

  • Column and Sample Preparation:

    • Select a silica gel column appropriate for your sample mass.

    • Pre-condition the column by flushing with 3-5 column volumes (CV) of the mobile phase (94:5:1 DCM/MeOH/TEA).

    • Adsorb your crude material onto a small amount of silica gel (~2-3 times the sample mass). Ensure the sample is fully dissolved in a suitable solvent (like DCM), add the silica, and evaporate the solvent completely until a dry, free-flowing powder is obtained.

  • Chromatography Execution:

    • Load the dry-loaded sample onto the pre-conditioned column.

    • Begin the elution with the 94:5:1 DCM/MeOH/TEA mobile phase.

    • If separation from less polar impurities is needed, you can run a gradient. For example:

      • 0-2 CV: 100% DCM + 1% TEA

      • 2-12 CV: Gradient from 0% to 10% MeOH (in DCM containing 1% TEA)

      • 12-15 CV: Hold at 10% MeOH (in DCM containing 1% TEA)

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions and evaporate the solvent under reduced pressure. The volatility of TEA aids in its removal, but for highly pure samples, an aqueous wash of the combined organic fractions may be necessary if trace amounts of TEA are a concern.

References

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Reddit. Flash column of very polar amine without access to reverse phase silica?. [Link]

  • ChemInfo. tert-butyl 4-(methoxyamino)piperidine-1-carboxylate — Chemical Substance Information. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • MDPI. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • PubMed. tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. [Link]

  • SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

  • PMC. tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. [Link]

  • PubChemLite. Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate (C12H23NO3). [Link]

  • PubChem. Tert-butyl 4-methoxypiperidine-1-carboxylate. [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ACS Publications. Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors. [Link]

  • Biotage. Benefits of acetonitrile over methanol in normal-phase flash chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

Guide Objective: This document provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl 4-(methoxyamino)piperidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This document provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl 4-(methoxyamino)piperidine-1-carboxylate in aqueous media. The following sections offer a structured, problem-solving approach based on fundamental chemical principles and established laboratory techniques.

Section 1: Understanding the Molecule & The Solubility Challenge

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is a piperidine derivative featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. This structural feature is the primary contributor to its characteristically low solubility in aqueous media. The large, non-polar surface area of the Boc group dominates the molecule's properties, leading to unfavorable interactions with polar water molecules.

While the piperidine ring contains a basic nitrogen atom, its ability to be protonated and form a more soluble salt is sterically hindered and electronically influenced by the adjacent Boc group. Therefore, achieving a suitable concentration for biological assays, reaction chemistry, or formulation development often requires a systematic approach to solubility enhancement.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my batch of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?

At neutral pH, the compound exists in its free base form, which is poorly soluble due to the lipophilic Boc group.[1] The piperidine nitrogen is not sufficiently protonated at this pH to significantly improve aqueous solubility. Strong intermolecular forces in the solid-state crystal lattice can also contribute to poor dissolution.[2]

Q2: I need to prepare a stock solution. What is the recommended starting solvent?

For initial stock preparation, it is highly recommended to use a polar aprotic solvent. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-dimethylformamide (DMF)

  • Ethanol or Methanol[1][3]

These organic solvents can effectively solvate the molecule.[1] Subsequently, this concentrated stock can be diluted into the final aqueous medium, though precipitation may still occur if the final concentration exceeds its aqueous solubility limit.

Q3: Can I heat the mixture to improve solubility?

Gentle warming can increase the rate of dissolution and may slightly increase the solubility limit. However, this is often not a robust solution, as the compound is likely to precipitate out of solution upon cooling to ambient or physiological temperatures.[2] Exercise caution, as excessive heat can also lead to chemical degradation. A preliminary thermal stability test (e.g., by HPLC) is advised if heating is considered.

Q4: Will removing the Boc group improve aqueous solubility?

Yes, significantly. The Boc group is specifically designed to be removed under acidic conditions (e.g., using trifluoroacetic acid). Deprotection will expose the secondary amine on the piperidine ring, which can be readily protonated to form a highly water-soluble salt (e.g., a hydrochloride or trifluoroacetate salt).

Section 3: Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow. This process is designed to identify the optimal solubilization strategy for your specific application, from initial screening to formulation for in vivo studies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Methodical Solubilization Strategy cluster_2 Phase 3: Optimization & Application A Problem: Compound crashes out in aqueous buffer B Verify Compound Purity (LC-MS, NMR) A->B First Step C Strategy 1: Co-Solvent System B->C Proceed if pure D Strategy 2: pH Adjustment C->D If insufficient E Strategy 3: Formulation Excipients D->E If pH is not viable F Test optimized solution in final assay E->F G Consider advanced methods: Micronization, Solid Dispersion F->G If still problematic

Caption: A step-by-step workflow for troubleshooting solubility.

Step-by-Step Protocols
Protocol 1: Co-Solvent Screening

The use of water-miscible organic co-solvents is a primary strategy to increase the solubility of non-polar compounds.[4][5][] These solvents work by reducing the polarity of the aqueous medium.

Objective: To determine an effective co-solvent system that maintains compound solubility upon dilution.

Materials:

  • Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

  • DMSO, Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

  • Your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). This serves as your starting point.

  • Create Co-Solvent Blends: Prepare a series of aqueous buffers containing different percentages of a co-solvent. Typical starting points are 5%, 10%, and 20% (v/v) of DMSO, ethanol, PG, or PEG 400.

  • Test Dilutions: Add a small aliquot of your DMSO stock solution to each co-solvent blend to reach your desired final concentration.

  • Observe and Record: Vortex each sample thoroughly. Observe immediately and after 1-2 hours for any signs of precipitation (cloudiness, visible particles).

  • Analysis: Identify the co-solvent and the minimum percentage required to maintain a clear solution at your target concentration.

Co-Solvent SystemFinal Compound Conc.Observation (Immediate)Observation (1 hr)
5% DMSO in PBS100 µMClearPrecipitate
10% DMSO in PBS100 µMClearClear
10% Ethanol in PBS100 µMClearPrecipitate
10% PEG 400 in PBS100 µMClearClear

Causality: Co-solvents like DMSO and PEG 400 reduce the dielectric constant of water, creating a more favorable environment for the non-polar Boc group and increasing solubility.[4] However, high concentrations of organic solvents can be toxic in cell-based assays or in vivo studies, so use the lowest effective percentage.

Protocol 2: pH-Dependent Solubility Assessment

The basic nitrogen in the piperidine ring offers a handle for solubility manipulation via pH adjustment.[1] By lowering the pH, this nitrogen can be protonated, forming a more polar, and thus more water-soluble, cationic salt.[2]

Objective: To determine the pH range in which the compound achieves the desired solubility.

Materials:

  • Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

  • A series of buffers (e.g., Citrate for pH 3-6, Phosphate for pH 6-8)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments

  • pH meter

Procedure:

  • Dispense Compound: Add a pre-weighed amount of the solid compound to a series of vials to achieve a concentration slightly above your target (e.g., for a 1 mM target, prepare for 1.2 mM).

  • Add Buffers: Add an equal volume of each buffer (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4) to the vials.

  • Equilibrate: Vortex vigorously and allow the samples to equilibrate for at least 1-2 hours at a controlled temperature.

  • Assess Solubility: Visually inspect for undissolved solid. For a quantitative measurement, centrifuge the samples and measure the concentration of the supernatant using a calibrated HPLC-UV or LC-MS method.

  • Determine Optimal pH: Plot solubility versus pH to identify the pH at which the compound is sufficiently soluble.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) A Piperidine Nitrogen is Protonated (R-NH2+) A_S Result: Higher Aqueous Solubility A->A_S B Piperidine Nitrogen is Neutral (R-NH) B_S Result: Lower Aqueous Solubility B->B_S

Caption: The influence of pH on the ionization state and solubility.

Trustworthiness Note: Always verify that the pH required for solubility does not compromise the stability of your compound or interfere with your downstream experimental conditions. The Boc-protecting group is labile to strong acid, so a pH below 3-4 should be used with caution and for limited durations.

Protocol 3: Utilizing Formulation Excipients

For challenging applications, particularly preclinical in vivo studies, formulation excipients like surfactants or cyclodextrins can be employed.

  • Surfactants: Molecules like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the lipophilic parts of the compound, effectively shielding them from water and increasing solubility.[1][7]

Procedure Outline:

  • Prepare a concentrated solution of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a separate vessel, prepare the aqueous vehicle containing the chosen excipient (e.g., 10% w/v Hydroxypropyl-β-Cyclodextrin or 5% v/v Tween® 80).

  • Slowly add the drug solution to the aqueous vehicle while vortexing or sonicating to form a stable dispersion or complex.

Section 4: Advanced Strategies for Persistent Issues

If the above methods are insufficient, more advanced formulation techniques may be necessary, often requiring specialized equipment:

  • Micronization: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can significantly improve the rate of dissolution.[8][][10]

  • Solid Dispersions: The compound can be dispersed within a solid hydrophilic polymer matrix (like PVP or PEG).[11] When this solid dispersion is added to water, the polymer dissolves rapidly, releasing the drug as very fine, often amorphous, particles that dissolve more readily.

  • Salt Formation: If the experimental workflow allows, removing the Boc group and forming a stable salt (e.g., hydrochloride) of the resulting amine is the most effective way to ensure high aqueous solubility.

References
  • Gavali, S. M., et al. (2018). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 8(5), 841-860. Available from: [Link]

  • PubChem. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. Available from: [Link]

  • Reddy, P., et al. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 675-682. Available from: [Link]

  • Fenyvesi, É., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1359. Available from: [Link]

  • NextSDS. tert-butyl 4-(methoxyamino)piperidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 10(4), 1545-1554. Available from: [Link]

  • PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. Available from: [Link]

  • PubChem. Tert-butyl 4-methoxypiperidine-1-carboxylate. Available from: [Link]

  • Fijalek, Z., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 17(1), 743-757. Available from: [Link]

  • NextSDS. tert-butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • Kakran, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 110-119. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Kumar, S., et al. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 34-40. Available from: [Link]

  • NextSDS. TERT-BUTYL 4-(4-(METHOXYCARBONYL)PHENYLAMINO)PIPERIDINE-1-CARBOXYLATE — Chemical Substance Information. Available from: [Link]

  • PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Available from: [Link]

  • PubChem. Tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

Sources

Optimization

improving enantiomeric excess in piperidine-1-carboxylate derivative reactions

Welcome to the Technical Support Center for Enantioselective Piperidine Functionalization . As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enantioselective Piperidine Functionalization . As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the asymmetric synthesis of piperidine-1-carboxylate derivatives.

Unlike five-membered pyrrolidine rings, the six-membered piperidine scaffold presents distinct conformational dynamics that often lead to poor yields and rapid racemization during α-C–H functionalization. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to help you lock in high enantiomeric excess (ee).

MODULE 1: Core Mechanistic Principles & The "Diamine Switch"

The most common method for functionalizing N-Boc piperidines is asymmetric deprotonation (lithiation) followed by electrophilic trapping. However, researchers frequently encounter two critical failure points:

  • Poor Prelithiation Kinetics: Standard s-BuLi/(-)-sparteine systems, which work flawlessly for pyrrolidines, fail for piperidines due to severe steric hindrance in the prelithiation complex. This results in abysmal yields (often <10%)[1].

  • Configurational Instability: The lithiated piperidine intermediate is highly unstable. If the subsequent electrophile trapping is slow, the intermediate will epimerize, destroying the enantiomeric excess before the new C-C bond can form[2].

The Causality of the Solution: To solve the kinetic issue, we replace (-)-sparteine with a less hindered (+)-sparteine surrogate, which dramatically accelerates the deprotonation step[1]. To solve the instability issue during trapping, we employ a "Diamine Switch" . By injecting a small, achiral diamine (like TMEDA) after deprotonation but before trapping, we displace the bulky chiral ligand from the lithium atom. This relieves steric crowding, hyper-accelerates the electrophile trapping rate, and "locks in" the stereocenter before racemization can occur[2].

Workflow N1 N-Boc Piperidine Starting Material N2 Prelithiation Complex s-BuLi + (+)-Sparteine Surrogate N1->N2 Add Chiral Base N3 Asymmetric Deprotonation (-78 °C, ReactIR Monitored) N2->N3 Kinetic Resolution N4 Lithiated Intermediate (Prone to Racemization > -40 °C) N3->N4 Lithiation N5 Diamine Switch Add TMEDA (For Slow Electrophiles) N4->N5 Steric Relief N6 Electrophile Trapping Fast Kinetics Required N4->N6 Direct Trapping (Fast) N5->N6 Accelerated Trapping N7 Enantioenriched Product (High ee %) N6->N7 Stereoretention

Workflow for asymmetric lithiation-trapping of N-Boc piperidine using a diamine switch strategy.

MODULE 2: Self-Validating Experimental Protocol

To ensure trustworthiness, this Standard Operating Procedure (SOP) integrates ReactIR monitoring . This creates a self-validating system: you will visually confirm the successful formation of the lithiated intermediate via IR shift before wasting expensive electrophiles, allowing you to isolate whether a failure occurred during deprotonation or trapping[1].

Step-by-Step Methodology: Asymmetric Lithiation with Diamine Switch

  • System Preparation: Flame-dry a Schlenk flask. Add N-Boc piperidine (1.0 equiv) and (+)-sparteine surrogate (1.05 equiv) in anhydrous TBME (tert-butyl methyl ether). Cool the system strictly to -78 °C.

  • Baseline Validation: Insert the ReactIR probe. Establish a baseline, noting the strong νC=O stretch of the starting material at 1695 cm⁻¹ .

  • Asymmetric Deprotonation: Add s-BuLi (1.05 equiv) dropwise over 10 minutes.

  • In-Situ Verification: Monitor the ReactIR output. You will observe the 1695 cm⁻¹ peak diminish, replaced transiently by a ~1675 cm⁻¹ peak (prelithiation complex), which will finally settle at 1644 cm⁻¹ (lithiated intermediate)[1]. Do not proceed to Step 5 until the 1644 cm⁻¹ peak is stable.

  • The Diamine Switch: If utilizing a bulky or slow-reacting electrophile, inject TMEDA (1.5 equiv) into the vessel. Stir for 5 minutes at -78 °C to allow ligand exchange[2].

  • Electrophile Trapping: Add the electrophile (e.g., Me3SiCl) dropwise. Maintain the temperature at -78 °C for 1–2 hours.

  • Quench: Quench the reaction at -78 °C with strictly anhydrous MeOH or saturated NH4Cl before allowing the vessel to warm to room temperature.

MODULE 3: Quantitative Troubleshooting Matrix

When scaling or modifying piperidine-1-carboxylate reactions, deviations in temperature or ligand choice will predictably crash your yield and ee. Use this data-driven matrix to diagnose and correct your workflow.

Observed IssueMechanistic Root CauseQuantitative ImpactCorrective Action / Protocol Adjustment
Low Yield (<15%) Steric hindrance in the prelithiation complex prevents deprotonation of the 6-membered ring.Yield drops from >80% (pyrrolidine) to ~8.5% (piperidine) using standard ligands.Substitute (-)-sparteine with the (+)-sparteine surrogate . Yields will recover to >80%[1].
Loss of ee (Racemization) Configurational instability of the lithiated intermediate at elevated temperatures.ee drops from 90:10 to 51:49 (racemic) if incubated at -20 °C for 2 hours[1].Strictly maintain cryo-conditions (-78 °C). Do not allow the reaction to warm prior to the quench step.
Poor ee with Bulky Electrophiles Slow trapping kinetics allow the intermediate to epimerize before the C-C bond forms.Drastic reduction in enantiomeric ratio despite perfect cryo-control.Implement the Diamine Switch (add TMEDA prior to electrophile) to accelerate trapping kinetics[2].

MODULE 4: Alternative Pathways & FAQs

FAQ 1: Are there transition-metal-free, biocatalytic alternatives for α-C–H functionalization of piperidines?

Answer: Yes. If organolithium chemistry is incompatible with your substrate's functional groups, enzymatic carbene transfer is a highly effective alternative. Engineered variants of the cytochrome P450 enzyme CYP119 (specifically the CHI-g2 variant) can process piperidine substrates using ethyl diazoacetate (EDA) as a carbene donor. This whole-cell biocatalytic reaction achieves functionalization with high turnover numbers (TON) and yields enantiomeric ratios up to 85:15 e.r. under mild, aqueous conditions[3].

Biocatalysis B1 Piperidine Substrate B4 Enzymatic Carbene Transfer (Whole-Cell Reaction) B1->B4 B2 Carbene Donor (e.g., Ethyl Diazoacetate) B2->B4 B3 CYP119 Biocatalyst (Engineered Variant) B3->B4 Stereocontrol B5 Enantioenriched α-C-H Functionalized Product B4->B5 High TON & e.r.

Biocatalytic workflow for enantioselective α-C-H functionalization using CYP119 variants.

FAQ 2: Why does my ReactIR show the 1695 cm⁻¹ peak disappearing, but I still get no product after trapping?

Answer: If the Boc carbonyl stretch shifts from 1695 cm⁻¹ to 1644 cm⁻¹, the deprotonation was successful[1]. The failure is entirely in your trapping step. Your electrophile is likely too sterically hindered, or it contains trace moisture that is quenching the lithiated intermediate before C-C bond formation can occur. Ensure your electrophile is freshly distilled and implement the TMEDA diamine switch[2].

FAQ 3: Can I use the Diamine Switch strategy for N-Boc piperazines as well?

Answer: Absolutely. N-Boc piperazines are even more prone to ring fragmentation and configurational instability than piperidines. The diamine switch strategy was heavily optimized for piperazines specifically to suppress these side reactions and allow for the synthesis of enantiopure α-substituted derivatives[2].

References

  • Title: Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer Source: Journal of the American Chemical Society URL: 3

  • Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Source: Journal of the American Chemical Society URL: 2

  • Title: Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects Source: Journal of the American Chemical Society URL: 1

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate

Welcome to the Technical Support Center for advanced amide coupling and functionalization of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate . This guide is engineered for researchers, process chemists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide coupling and functionalization of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate . This guide is engineered for researchers, process chemists, and drug development professionals dealing with the unique stereoelectronic challenges of O-alkylhydroxylamine derivatives.

Unlike standard aliphatic amines, the methoxyamino group (-NH-OCH₃) presents a dichotomy: it possesses a low pKa (typically around 4.6) making it a weak base, yet it exhibits hyper-nucleophilicity due to the adjacent oxygen lone pairs—a phenomenon known as the α -effect[1][2]. Navigating this reactivity landscape is critical to suppressing impurities and maximizing yields[3].

Part 1: Mechanistic Troubleshooting Guide

Q1: My LC-MS shows a massive peak at +98 Da relative to my starting amine, and no product. What is happening?

The Causality: You are likely observing guanidinylation (or uronium adduct formation). This is a notorious impurity when using uronium-based coupling reagents like HATU, HBTU, or HCTU[4][5]. Because the methoxyamino group at the C4 position of the piperidine ring is sterically hindered and less basic, its attack on the activated ester is kinetically slowed. If the carboxylic acid is not 100% pre-activated, the methoxyamine will directly attack the HATU reagent, forming a dead-end guanidinium byproduct[4]. The Fix:

  • Pre-activate: Allow the carboxylic acid, HATU, and base to react for at least 15–30 minutes before adding the piperidine derivative.

  • Switch Reagents: Transition to a carbodiimide/additive system (e.g., EDC/Oxyma), which cannot form guanidinium adducts.

Q2: I am seeing a -100 Da impurity relative to my expected product mass. Is my starting material degrading?

The Causality: A loss of 100 Da (specifically, loss of a tert-butyl cation and CO₂) is the classic signature of Boc deprotection [6]. The N1-Boc group on the piperidine ring is highly sensitive to acidic microenvironments[7]. If your coupling reaction generates acidic byproducts, or if you are using unneutralized amine hydrochlorides without sufficient equivalents of a non-nucleophilic base (like DIPEA), the Boc group will prematurely cleave. The Fix: Ensure your reaction mixture maintains a slightly basic pH. Use 2.5 to 3.0 equivalents of DIPEA or N-methylmorpholine (NMM). Keep reaction temperatures strictly below 40°C, as thermal de-Boc can occur if localized heating is unchecked.

Q3: Why is my reaction stalling at 50% conversion despite adding excess amine?

The Causality: While the α -effect boosts the nucleophilicity of the -NH-OCH₃ group[1], the steric bulk of the piperidine ring at the C4 position creates a high activation energy barrier for the tetrahedral intermediate formation. Furthermore, as the reaction progresses, the generated byproducts (like ureas from EDC/DIC) can alter the solvent polarity, causing the active ester to precipitate or stall. The Fix: Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M) to drive the bimolecular kinetics. If using EDC, ensure you are using a highly reactive additive like Oxyma Pure instead of HOBt.

Part 2: Visualizing the Reaction Landscape

The following diagrams map the chemical pathways and our recommended diagnostic workflow for rapid impurity resolution.

G SM Carboxylic Acid + Coupling Reagent Act Activated Ester Intermediate SM->Act Activation Step Prod Target N-Methoxy Amide (Desired Product) Act->Prod + Amine Amine tert-butyl 4-(methoxyamino) piperidine-1-carboxylate Imp1 Guanidinium Byproduct (HATU/HBTU adduct) Amine->Imp1 Direct attack on HATU Imp2 Boc-Deprotected Amine/Oligomers Prod->Imp2 Acidic pH / Heat Imp3 N-O Cleavage Degradation Prod->Imp3 Harsh Reductive Conditions

Figure 1: Reaction pathways and common impurity generation during methoxyamine coupling.

G Start Analyze LC-MS of Crude Mixture Q1 Is unreacted amine present? Start->Q1 Q2 Is +98 Da (HATU) adduct present? Q1->Q2 No Sol1 Increase reaction concentration or switch to EDC/Oxyma Q1->Sol1 Yes Q3 Is -100 Da (De-Boc) mass present? Q2->Q3 No Sol2 Pre-activate acid fully before amine addition Q2->Sol2 Yes Sol3 Check base equivalents; Keep temp < 40°C Q3->Sol3 Yes

Figure 2: LC-MS diagnostic workflow for resolving coupling impurities.

Part 3: Quantitative Reagent Comparison

Selecting the right coupling reagent is the first line of defense against impurities. The table below summarizes the performance of common reagents specifically when coupling with sterically hindered O-alkylhydroxylamines.

Coupling SystemActivation KineticsRisk of Amine GuanidinylationRisk of EpimerizationByproduct RemovalRecommended Use Case
HATU / DIPEA Very FastHigh LowWater washUnhindered acids; requires strict pre-activation.
EDC / HOBt ModerateNoneModerateAcid/Base washStandard, cost-effective couplings.
EDC / Oxyma FastNoneVery LowAcid/Base washOptimal: Highly hindered acids or sluggish amines.
DIC / Oxyma FastNoneVery LowFiltration (Urea)Solid-phase synthesis or non-aqueous workups.

Part 4: Self-Validating Experimental Protocol

To eliminate the variables that cause guanidinylation and Boc-deprotection, we recommend the EDC/Oxyma Pure coupling protocol. This methodology incorporates an In-Process Control (IPC) to validate the reaction state before the critical bond-forming step.

Materials Required:
  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM (0.2 M to 0.5 M concentration)

Step-by-Step Methodology:
  • Acid Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. The mixture will likely turn slightly yellow, indicating the deprotonation of Oxyma.

  • Coupling Reagent Addition: Cool the flask to 0–5°C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise to prevent thermal spikes. Stir at 0°C for 15 minutes, then allow it to warm to room temperature for 30 minutes.

  • Self-Validation (IPC): Do not add the amine yet. Take a 5 µL aliquot of the reaction mixture and quench it in 1 mL of LC-MS grade Methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (indicating the active ester successfully formed and reacted with MeOH). If unreacted acid remains, wait an additional 30 minutes.

  • Amine Addition: Once complete activation is validated, add tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (1.1 eq) dropwise as a solution in a minimal amount of DMF.

  • Reaction Maturation: Stir the reaction at room temperature for 4–12 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (briefly, to avoid Boc loss), water, and brine. Dry over Na₂SO₄, filter, and concentrate.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Palladium on Carbon (Pd/C) for downstream deprotections on this molecule? A: Proceed with extreme caution. The N-O bond of the methoxyamino group is highly susceptible to hydrogenolytic cleavage under standard Pd/C and H₂ conditions[2][8]. If you need to remove a benzyl protecting group elsewhere on the molecule, consider using Lewis acid-mediated deprotection or switching to a different protecting group strategy entirely.

Q: Does the methoxy group participate in any side reactions? A: Generally, the -OCH₃ group is stable under standard coupling and basic conditions. However, strong Lewis acids (like BBr₃) used for global deprotections will cleave the O-methyl group, leading to a free hydroxylamine, which is highly unstable and prone to oxidation.

Q: How should I store tert-butyl 4-(methoxyamino)piperidine-1-carboxylate? A: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2–8°C. O-alkylhydroxylamines can slowly oxidize or absorb atmospheric moisture and CO₂, leading to degradation over time.

Sources

Optimization

identifying and minimizing degradation products of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals identify, troubleshoot, and minimize the degradat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals identify, troubleshoot, and minimize the degradation of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (Boc-4-(methoxyamino)piperidine).

Understanding the causality behind molecular instability is the cornerstone of robust experimental design. This molecule presents a dual-risk profile: an acid-labile protecting group (N-Boc) and a redox-sensitive heteroatomic bond (methoxyamine). This guide translates these chemical vulnerabilities into actionable, self-validating laboratory workflows.

Molecular Vulnerabilities & Mechanistic Causality

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of the molecule's breakdown.

  • The N-Boc Protecting Group (Acid/Thermal Lability): The tert-butyloxycarbonyl (Boc) group is engineered to be stable against nucleophiles and bases but is highly susceptible to acidic hydrolysis. Protonation of the carbamate carbonyl oxygen leads to the expulsion of a tert-butyl cation and carbon dioxide, leaving the free amine . Furthermore, thermal degradation of N-Boc groups can occur at elevated temperatures, necessitating strict thermal management during synthesis and storage .

  • The Methoxyamine Moiety (Redox Lability): The N-O bond is structurally prone to mesolytic cleavage when subjected to oxidative conditions. When oxidized to a radical cation, the fragmentation of the alkoxyamine bond is heavily influenced by the coordinating nature of the surrounding solvent. Coordinating solvents stabilize the fragmented cation, driving irreversible degradation, whereas non-coordinating solvents inhibit this cleavage .

Pathways Parent tert-butyl 4-(methoxyamino) piperidine-1-carboxylate CondAcid Acidic pH / Heat Parent->CondAcid CondOx Oxidation / Electrolysis Parent->CondOx CondRad Strong Oxidants Parent->CondRad DegBoc Boc Cleavage 4-(methoxyamino)piperidine CondAcid->DegBoc DegNO N-O Bond Cleavage Boc-4-aminopiperidine CondOx->DegNO DegNit N-Oxidation Nitrone / Nitroso Species CondRad->DegNit

Fig 1. Major degradation pathways of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.

Troubleshooting Guides & FAQs

Q1: During LC-MS analysis, my primary peak shows a mass loss of exactly 100 Da. What is causing this, and how do I fix it? Causality: A mass loss of 100 Da (or an intermediate loss of 56 Da) is the classic signature of Boc group fragmentation. The 100 Da loss corresponds to the simultaneous loss of isobutylene (56 Da) and carbon dioxide (44 Da). This is almost always an artifact of using acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid) combined with high electrospray ionization (ESI) source temperatures. Solution: To determine if the degradation is occurring in the vial or the MS source, switch your LC-MS mobile phase to a milder additive (e.g., 0.1% Formic Acid) or a volatile neutral buffer (e.g., 10 mM Ammonium Bicarbonate, pH 7.4). Lower the ESI capillary temperature by 50°C. If the intact mass ([M+H]+ = 231.17) is restored, the degradation was an analytical artifact.

Q2: I am performing an electrochemical/oxidative coupling, but my compound degrades entirely into Boc-4-aminopiperidine. How can I protect the N-O bond? Causality: You are observing the oxidative mesolytic cleavage of the methoxyamine group. When the secondary amine is oxidized to a radical cation, coordinating solvents (like THF or Acetonitrile) actively stabilize the resulting fragments via SN​2 -like solvent mediation, driving the reaction forward irreversibly . Solution: Shift your reaction to a strictly non-coordinating environment. Use Dichloromethane (DCM) as your solvent and a non-coordinating salt like Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as your supporting electrolyte. This "inhibits" the cleavage by leaving the intermediate radical cation energetically stranded, forcing reversible reduction rather than fragmentation.

Q3: What are the optimal storage conditions to ensure long-term stability? Causality: Ambient moisture can slightly lower the pH of hygroscopic storage environments, while ambient oxygen and light can initiate slow radical-mediated N-oxidation of the secondary amine. Solution: Store the compound neat (not in solution) at 2–8°C in an amber vial backfilled with Argon or Nitrogen. If preparing stock solutions, use anhydrous, degassed solvents and discard after 48 hours.

Self-Validating Experimental Protocol: Forced Degradation Profiling

To accurately map the stability of this compound for your specific downstream applications, you must run a forced degradation study. This protocol is designed as a self-validating system : it incorporates strict quenching steps to freeze degradation kinetics and utilizes an unstressed control to rule out analytical artifacts.

Step-by-Step Methodology
  • Sample Preparation (The Baseline): Dissolve tert-butyl 4-(methoxyamino)piperidine-1-carboxylate in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Aliquoting & Stress Application:

    • Control: 100 µL sample + 100 µL LC-MS water. (Validates instrument neutrality).

    • Acid Stress: 100 µL sample + 100 µL 0.1N HCl. (Targets the Boc group).

    • Base Stress: 100 µL sample + 100 µL 0.1N NaOH. (Tests general stability).

    • Oxidative Stress: 100 µL sample + 100 µL 3% H2​O2​ . (Targets the N-O bond).

  • Incubation: Seal all vials and incubate at 40°C for exactly 24 hours.

  • Self-Validating Quench (Critical Step): To prove that degradation occurred during the 24-hour window and not in the autosampler, you must neutralize the stressors.

    • Add 100 µL of 0.1N NaOH to the Acid Stress vial.

    • Add 100 µL of 0.1N HCl to the Base Stress vial.

    • Add 100 µL of 10 mg/mL Sodium Thiosulfate to the Oxidative Stress vial.

  • Analysis: Dilute all samples 1:10 in Acetonitrile and inject into the LC-MS/MS.

Workflow Prep 1. Sample Preparation (1 mg/mL in MeCN) Split 2. Aliquoting into Stress Conditions Prep->Split Acid Acid Stress (0.1N HCl, 24h) Split->Acid Base Base Stress (0.1N NaOH, 24h) Split->Base Ox Oxidative Stress (3% H2O2, 24h) Split->Ox Quench 3. Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analyze 4. LC-MS/MS Analysis (Identify m/z shifts) Quench->Analyze

Fig 2. Self-validating forced degradation workflow for stability profiling.

Quantitative Data Presentation

Use the following reference table to instantly identify degradation products in your mass spectra and implement the corresponding preventative strategies.

Compound / DegradantExpected m/z [M+H]⁺Primary CausalityPreventive Strategy
Parent Molecule 231.17 N/AN/A
4-(methoxyamino)piperidine131.12Acidic hydrolysis / High HeatMaintain reaction pH > 5; keep temperatures < 60°C.
Boc-4-aminopiperidine201.16Oxidative mesolytic N-O cleavageUse non-coordinating solvents (DCM); avoid strong oxidants.
Nitrone / N-Oxide derivative~245.16Radical oxidation of secondary amineStore neat at 2-8°C under Argon; use degassed solvents.
Carbamic acid intermediate175.11Partial Boc cleavage (loss of isobutylene)Lower ESI source temperature; avoid prolonged ambient storage.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at:[Link]

  • Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte. Journal of Physical Chemistry C. Available at:[Link]

Reference Data & Comparative Studies

Validation

tert-butyl 4-(methoxyamino)piperidine-1-carboxylate vs Fmoc-protected piperidines

Title: tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate vs. Fmoc-Protected Piperidines: A Strategic Comparison Guide Executive Summary For researchers and drug development professionals, selecting the correct protecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate vs. Fmoc-Protected Piperidines: A Strategic Comparison Guide

Executive Summary

For researchers and drug development professionals, selecting the correct protecting group for piperidine scaffolds is a critical decision that dictates a synthetic route's efficiency, orthogonality, and scalability. This guide objectively compares the utility of the Boc-protected building block, tert-butyl 4-(methoxyamino)piperidine-1-carboxylate (CAS 319427-79-7) [5], against standard Fmoc-protected piperidines. By analyzing their physicochemical stability, deprotection mechanisms, and applications in medicinal chemistry versus solid-phase peptide synthesis (SPPS), we provide a data-driven framework for optimizing your synthetic workflows.

Structural & Mechanistic Overview

The fundamental difference between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups lies in their lability to distinct chemical environments, enabling highly orthogonal synthesis strategies [1].

  • tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate: This compound features a piperidine ring where the secondary amine is protected by a Boc group, and the C4 position is substituted with a methoxyamino group. The Boc group is highly stable to basic conditions and nucleophiles but is labile to strong acids (e.g., TFA, HCl) [1]. The methoxyamino moiety (-NH-OCH3) is a valuable pharmacophore in drug discovery; the electronegative oxygen reduces the basicity of the adjacent nitrogen compared to a primary amine, enhancing membrane permeability and oral bioavailability.

  • Fmoc-Protected Piperidines: Fmoc protection is the cornerstone of modern SPPS [2]. The Fmoc group is stable to acidic conditions but is rapidly cleaved by weak bases via a β-elimination mechanism [4]. This allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups or the linker to the solid support [2].

Deprotection Boc tert-Butyl 4-(methoxyamino) piperidine-1-carboxylate TFA TFA / DCM (pH < 2) Boc->TFA FreeBoc 4-(Methoxyamino)piperidine + Isobutylene + CO2 TFA->FreeBoc Fmoc Fmoc-Protected Piperidine Base 20% Piperidine / DMF (pH 10-12) Fmoc->Base FreeFmoc Free Piperidine + DBF-Adduct + CO2 Base->FreeFmoc

Orthogonal deprotection pathways for Boc- and Fmoc-protected piperidine scaffolds.

Quantitative Stability & Physicochemical Comparison

To prevent premature deprotection and side reactions, understanding the stability profiles of these protecting groups is paramount. The table below summarizes the quantitative stability and cleavage conditions for both strategies [1], [3].

Parametertert-Butyl 4-(methoxyamino)piperidine-1-carboxylate (Boc)Fmoc-Protected Piperidines
Cleavage Reagent Trifluoroacetic acid (TFA) or HCl in Dioxane20% Piperidine in DMF
Cleavage Mechanism Acid-catalyzed unimolecular cleavage (SN1)Base-catalyzed β-elimination (E1cB)
Byproducts Isobutylene (gas), CO2 (gas)Dibenzofulvene (DBF) adduct, CO2 (gas)
Stability to Base Highly stable (withstands NaOH, LiOH, piperidine)Highly labile (t1/2 ~ 6 seconds in 20% piperidine)
Stability to Acid Highly labile (cleaved at pH < 2)Highly stable (withstands neat TFA)
Primary Application Solution-phase medicinal chemistry, orthogonal SPPSSolid-phase peptide synthesis (SPPS)
UV Absorbance Minimal UV absorbance (requires staining for TLC)Strong UV absorbance (~300 nm) for monitoring

Experimental Workflows: Deprotection Protocols

The following self-validating protocols detail the standard procedures for deprotecting both piperidine scaffolds. The causality behind the reagent choices ensures high yield and prevents byproduct accumulation.

Protocol A: Acidic Deprotection of tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate Causality: TFA protonates the carbamate oxygen, leading to the expulsion of the tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas. The gaseous nature of the byproducts drives the reaction forward to completion, preventing reversibility.

  • Preparation: Dissolve 1.0 mmol of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate in 5.0 mL of anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add 5.0 mL of Trifluoroacetic acid (TFA) dropwise to prevent excessive effervescence (due to rapid CO2 release).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction via TLC (stain with Ninhydrin; the product will show a distinct color change due to the free secondary amine) or LC-MS (monitor for the loss of the 100 Da Boc group).

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL). The resulting product is the TFA salt of 4-(methoxyamino)piperidine, which can be neutralized with a mild base (e.g., DIPEA) prior to the next coupling step.

Protocol B: Basic Deprotection of Fmoc-Protected Piperidines Causality: Piperidine acts as both a base to abstract the acidic proton at the 9-position of the fluorene ring and as a nucleophile to scavenge the highly reactive dibenzofulvene (DBF) intermediate, forming a stable adduct and preventing unwanted polymerization [3], [4].

  • Preparation: Suspend the resin-bound Fmoc-piperidine (0.1 mmol) in N,N-dimethylformamide (DMF) and allow it to swell for 30 minutes.

  • Base Addition: Add 5.0 mL of a 20% (v/v) piperidine in DMF solution to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 5 minutes. Drain the solvent and repeat the treatment with fresh 20% piperidine/DMF for an additional 15 minutes to ensure complete deprotection [2].

  • Monitoring: Collect the cleavage cocktails and measure the UV absorbance at 301 nm. The concentration of the DBF-piperidine adduct directly correlates with the deprotection efficiency, validating the step [4].

  • Workup: Thoroughly wash the resin with DMF (5 x 10 mL) to remove all traces of piperidine and the DBF adduct before proceeding to the next coupling step.

Workflow Start Select Piperidine Scaffold Choice Synthesis Strategy? Start->Choice SolPhase Solution-Phase Synthesis (Medicinal Chemistry) Choice->SolPhase Liquid Phase SolidPhase Solid-Phase Synthesis (SPPS) Choice->SolidPhase Solid Support BocUse Use Boc-Scaffold (e.g., CAS 319427-79-7) SolPhase->BocUse Coupling1 1. Functionalize Methoxyamino 2. TFA Deprotection BocUse->Coupling1 FmocUse Use Fmoc-Scaffold SolidPhase->FmocUse Coupling2 1. Piperidine Deprotection 2. Couple Next Residue FmocUse->Coupling2

Decision workflow for selecting Boc vs. Fmoc piperidine scaffolds based on synthesis strategy.

Strategic Applications in Drug Development

The choice between these two scaffolds extends beyond simple deprotection kinetics; it fundamentally impacts the structural diversity of the final drug candidate.

  • The Methoxyamino Advantage (Boc Strategy): Utilizing tert-butyl 4-(methoxyamino)piperidine-1-carboxylate provides a unique synthetic advantage. The methoxyamino group is an excellent bioisostere for standard amines. Because the oxygen atom withdraws electron density, the nitrogen is less basic (lower pKa). This modification often results in improved pharmacokinetic profiles, reduced hERG liability (a common issue with basic piperidines), and enhanced blood-brain barrier (BBB) penetration. The robust nature of the Boc group allows medicinal chemists to perform harsh cross-coupling reactions (e.g., Buchwald-Hartwig aminations) on the methoxyamino nitrogen without compromising the piperidine core.

  • The Automation Advantage (Fmoc Strategy): Fmoc-protected piperidines are tailored for automated, high-throughput synthesis [2]. The mild basic deprotection conditions prevent the degradation of acid-sensitive peptide chains and delicate side-chain modifications (e.g., glycosylation, phosphorylation) [3]. Furthermore, the strong UV absorbance of the Fmoc cleavage byproduct allows for real-time, automated monitoring of reaction completeness, a critical requirement for cGMP manufacturing of therapeutics.

Conclusion

Both tert-butyl 4-(methoxyamino)piperidine-1-carboxylate and Fmoc-protected piperidines are indispensable tools, but they serve divergent strategic goals. The Boc-protected methoxyamino scaffold is the premier choice for solution-phase medicinal chemistry aimed at optimizing the pharmacokinetic properties of small molecules. Conversely, Fmoc-protected piperidines remain the gold standard for solid-phase synthesis, offering unparalleled orthogonality, mild deprotection, and compatibility with automated manufacturing processes.

References

  • MDPI. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 2016. URL: [Link]

  • Wikipedia. "Fluorenylmethyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. URL: [Link]

  • NextSDS. "tert-butyl 4-(methoxyamino)piperidine-1-carboxylate — Chemical Substance Information." NextSDS. URL: [Link]

Comparative

LC-MS analysis and fragmentation of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

Title: LC-MS/MS Characterization and Fragmentation Guide: tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate vs. Structural Analogues As drug discovery pipelines increasingly rely on functionalized piperidines to modula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS/MS Characterization and Fragmentation Guide: tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate vs. Structural Analogues

As drug discovery pipelines increasingly rely on functionalized piperidines to modulate pharmacokinetic properties, the accurate analytical characterization of these building blocks becomes paramount. tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate is a highly versatile intermediate, offering a unique methoxyamino pharmacophore protected by a tert-butyloxycarbonyl (Boc) group.

As a Senior Application Scientist, I have designed this guide to objectively compare the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate against two common alternatives: tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP) and tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate (Boc-4-HAP) . This guide details the mechanistic causality behind their fragmentation, provides a self-validating experimental protocol, and establishes a framework for robust analytical method development.

Mechanistic Causality in ESI-MS/MS Fragmentation

To develop a reliable Multiple Reaction Monitoring (MRM) or targeted MS/MS method, one must understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID).

During Electrospray Ionization in positive mode (ESI+), protonation typically occurs at the most basic site. In tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, the piperidine nitrogen is sterically hindered and its basicity is significantly attenuated by the electron-withdrawing nature of the Boc carbamate. Consequently, protonation is shared between the methoxyamino nitrogen and the carbamate carbonyl oxygen.

When subjected to CID, the molecule exhibits a highly predictable, thermodynamically driven fragmentation cascade [1]:

  • Loss of Isobutylene (-56 Da): Protonation at the Boc carbonyl induces a six-membered cyclic transition state, leading to the cleavage of the tert-butyl group and the expulsion of neutral isobutylene. This yields an intermediate fragment at m/z 175.1.

  • Loss of Carbon Dioxide (-44 Da): The resulting carbamic acid intermediate is highly unstable and rapidly decarboxylates, resulting in a net loss of the entire Boc group (-100 Da), yielding a prominent m/z 131.1 fragment.

  • Cleavage of the Methoxyamino Group: Unlike simple primary amines, the N-O bond in the methoxyamino moiety is relatively weak. Higher collision energies trigger the neutral loss of methoxyamine (NH₂OCH₃, 47 Da), leaving a stable piperidinium ring cation at m/z 84.1.

G M [M+H]+ m/z 231.17 Protonated Precursor Iso [M+H - C4H8]+ m/z 175.1 Loss of Isobutylene (56 Da) M->Iso CID (Low Energy) -56 Da Boc [M+H - Boc]+ m/z 131.1 Loss of Isobutylene + CO2 (100 Da) M->Boc CID (Medium Energy) -100 Da Iso->Boc -44 Da (CO2) Meth [M+H - Boc - CH3ONH2]+ m/z 84.1 Piperidine Ring Cation Boc->Meth CID (High Energy) -47 Da

Caption: ESI+ CID fragmentation pathway of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.

Comparative Performance Analysis

When selecting a piperidine building block for library synthesis, analytical behavior (retention, ionization efficiency, and stability) is just as critical as chemical reactivity [2]. Table 1 summarizes the comparative LC-MS metrics of the target molecule versus its structural analogues.

Chromatographic Retention (Hydrophobicity): The addition of the methyl group on the oxygen atom in the methoxyamino variant significantly increases the molecule's lipophilicity compared to the hydroxyamino (Boc-4-HAP) and primary amine (Boc-4-AP) analogues. This results in a longer retention time on standard C18 stationary phases, which is advantageous for moving the analyte away from the solvent front where ion suppression from salts is most severe.

Ionization Efficiency & Stability: While Boc-4-AP (primary amine) exhibits the highest ESI+ response due to its high basicity, it is prone to severe in-source fragmentation (premature loss of the Boc group) if the fragmentor voltage is set too high [3]. The methoxyamino variant strikes an optimal balance: the inductive effect of the oxygen atom slightly lowers basicity, stabilizing the precursor ion [M+H]+ against in-source decay, while still providing excellent signal-to-noise (S/N) ratios. Furthermore, unlike Boc-4-HAP, which is susceptible to rapid auto-oxidation, the methoxyamino group is oxidatively stable.

Table 1: Physicochemical and LC-MS Properties Comparison
CompoundFormulaExact Mass[M+H]+Key MS/MS Fragments (m/z)Relative Retention Time (C18)ESI+ Ionization Efficiency
tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate C₁₁H₂₂N₂O₃230.1630231.170175.1, 131.1, 84.11.45High (Stable Precursor)
Boc-4-AP (Primary Amine)C₁₀H₂₀N₂O₂200.1525201.160145.1, 101.1, 84.11.00 (Reference)Very High (Prone to in-source decay)
Boc-4-HAP (Hydroxyamino)C₁₀H₂₀N₂O₃216.1474217.155161.1, 117.1, 84.11.15Moderate (Oxidation prone)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system . This means the workflow inherently tests its own limits of accuracy before the actual sample is analyzed. We utilize 0.1% Formic Acid (FA) in the mobile phases; the causality here is twofold: FA acts as an abundant proton source to maximize [M+H]+ formation, and it masks residual silanols on the C18 column, preventing peak tailing of basic amines.

Step-by-Step Methodology

Phase 1: Sample & Standard Preparation

  • Stock Solution: Dissolve 1.0 mg of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile + 0.1% FA). Crucial step: Matching the sample diluent to the initial gradient prevents solvent-induced band broadening.

Phase 2: System Suitability Test (SST) - The Validation Logic

  • Blank Injection: Inject 5 µL of the sample diluent. Validation Check: Ensure the baseline at m/z 231.17 is flat (S/N < 3). This confirms zero column carryover.

  • Reference Standard Injection: Inject 5 µL of a known Boc-4-AP standard (1 µg/mL). Validation Check: The retention time must be within ±0.05 minutes of the established method, and mass accuracy must be < 5 ppm. If this fails, the system is not equilibrated, and running the target sample will yield untrustworthy data.

Phase 3: Chromatographic Separation

  • Column: Phenomenex Luna Omega 1.8 µm C18, 2.1 x 50 mm. Column temperature: 40°C.

  • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column Wash)

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

    • Flow rate: 0.4 mL/min.

Phase 4: MS/MS Acquisition (ESI Positive Mode)

  • Source Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 300°C; Drying Gas Flow: 10 L/min; Nebulizer: 40 psi.

  • Targeted MRM Transitions:

    • Quantifier: 231.17 → 131.1 (Collision Energy: 15 eV) - Tracks total Boc loss.

    • Qualifier 1: 231.17 → 175.1 (Collision Energy: 8 eV) - Tracks initial isobutylene loss.

    • Qualifier 2: 231.17 → 84.1 (Collision Energy: 25 eV) - Tracks deep piperidine fragmentation.

Workflow Prep Sample Preparation Dilution in 95:5 H2O:ACN + 0.1% FA SST System Suitability Test (SST) Inject Blank & Boc-4-AP Standard Prep->SST Eval SST Evaluation Carryover < 1%? Mass Error < 5ppm? SST->Eval Eval->SST Fail (Recalibrate) LC Chromatographic Separation C18 Column, Gradient Elution Eval->LC Pass MS ESI-MS/MS Acquisition Pos Mode, MRM (CE: 8, 15, 25 eV) LC->MS Val Data Validation Check Ion Ratios & RT Drift MS->Val

Caption: Self-validating LC-MS/MS analytical workflow ensuring data integrity.

Conclusion

When comparing functionalized piperidine building blocks, tert-butyl 4-(methoxyamino)piperidine-1-carboxylate offers distinct analytical advantages over its primary amine and hydroxyamino counterparts. Its superior oxidative stability and increased lipophilicity result in excellent chromatographic behavior, while its predictable ESI-MS/MS fragmentation pattern—characterized by sequential losses of isobutylene, carbon dioxide, and methoxyamine—allows for the development of highly sensitive and specific targeted assays. By employing the self-validating protocols outlined above, researchers can ensure the highest degree of confidence in their structural characterization workflows.

References

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Validation

Reactivity and Orthogonal Protection of Methoxyaminopiperidines: Boc vs. Cbz Strategies

Methoxyaminopiperidines are highly versatile pharmacophores frequently utilized in the development of CNS-active agents, muscarinic agonists, and kinase inhibitors[1]. Because these molecules possess both a secondary pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methoxyaminopiperidines are highly versatile pharmacophores frequently utilized in the development of CNS-active agents, muscarinic agonists, and kinase inhibitors[1]. Because these molecules possess both a secondary piperidine nitrogen and an exocyclic methoxyamine group, regioselective functionalization requires robust orthogonal protection.

The choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups on the piperidine nitrogen fundamentally dictates the molecule's physical properties, downstream reactivity, and deprotection orthogonality. This guide provides an objective, data-supported comparison of these two strategies to aid drug development professionals in optimizing their synthetic workflows.

Mechanistic & Structural Divergence

While both Boc and Cbz are carbamate-based protecting groups that exert similar electron-withdrawing effects on the piperidine nitrogen, their structural differences lead to divergent reactivity profiles at the unprotected methoxyamine center.

Steric Bulk and Rotameric Dynamics

The Boc group features a bulky tert-butyl moiety that induces significant A(1,3) allylic strain. This steric bulk restricts the conformational flexibility of the piperidine ring, often locking it into a rigid chair conformation. This rigidity can sterically shield the 4-position, leading to moderately slower kinetics during downstream acylations of the methoxyamino group. Conversely, the Cbz group possesses a more flexible benzyl moiety. While large, the benzyl group can adopt folded conformations that minimize steric hindrance at the reaction center, generally allowing for faster downstream functionalization.

The Alpha-Effect and Nucleophilicity

The methoxyamine nitrogen (-NHOMe) is an α -effect nucleophile. The adjacent oxygen atom donates electron density via lone-pair repulsion, raising the energy of the HOMO and making the nitrogen exceptionally reactive toward electrophiles. Because the electronic influence of Boc and Cbz on the distant 4-position is virtually identical, any observed differences in methoxyamine nucleophilicity between the two protected scaffolds are entirely driven by the steric and conformational factors mentioned above.

Biocatalytic Compatibility

In advanced drug discovery, enzymatic cascades are increasingly used for enantioselective synthesis. Cbz-protected piperidines are vastly superior substrates for engineered enzymes (such as galactose oxidases and imine reductases). The hydrophobic binding pockets of these enzymes favorably engage the Cbz aromatic ring via π−π stacking. In stark contrast, the bulky, aliphatic Boc group causes severe steric clashes in the active site, often resulting in no detectable enzymatic activity[2].

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative data comparing the two protected scaffolds.

PropertyN-Boc-4-(methoxyamino)piperidineN-Cbz-4-(methoxyamino)piperidine
Protecting Group Lability Acid-labile (TFA, 4N HCl in dioxane)Hydrogenolysis (H₂, Pd/C), Strong Lewis Acids[3]
Orthogonality Stable to base, hydrogenation, nucleophilesStable to mild acid, base, nucleophiles
Steric Profile High (rigid tert-butyl bulk)Moderate (flexible benzyl group)
Physical State (Typical) Highly crystalline solid (easy to handle)Viscous oil or low-melting solid
Biocatalytic Acceptance Poor (steric clash in active sites)Excellent (hydrophobic π -pocket binding)[2]
Downstream Acylation Rate Moderate (steric shielding by rotamers)Fast (less rigid steric shielding)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Synthesis of N-Protected 4-(Methoxyamino)piperidines

Causality & Design: Reductive amination is utilized to install the methoxyamine. Sodium triacetoxyborohydride (STAB) is specifically chosen over sodium cyanoborohydride because STAB is less toxic and operates efficiently in mildly acidic conditions without the risk of over-alkylation or the generation of cyanide byproducts[4].

Step-by-Step Procedure:

  • In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of N-Boc-4-piperidone (or N-Cbz-4-piperidone) in 30 mL of anhydrous dichloromethane (DCM).

  • Add 11.0 mmol of O-methylhydroxylamine hydrochloride, followed immediately by 11.0 mmol of triethylamine (TEA) to liberate the free base.

  • Stir the mixture for 30 minutes at room temperature to facilitate complete oxime/imine formation.

  • Slowly add 15.0 mmol of STAB portion-wise over 15 minutes. The self-buffering nature of STAB drives the reduction of the intermediate.

  • Stir for 12 hours. Quench the reaction carefully with 20 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[1].

Self-Validation Check:

  • NMR: Success is confirmed by the disappearance of the ketone carbonyl signal (~210 ppm) in ¹³C NMR. In ¹H NMR, look for the emergence of a sharp singlet at ~3.5 ppm (3H, -OCH₃) and a multiplet at ~3.0-3.2 ppm (1H, C4-methine).

  • Mass Spec: The Boc derivative will show an [M+H]⁺ peak at m/z 231[1], while the Cbz derivative will show an [M+H]⁺ peak at m/z 265.

Protocol B: Downstream Acylation & Selective Deprotection

Causality & Design: Acylation of the methoxyamine nitrogen requires a strong electrophile (e.g., an acid chloride or a HATU-activated carboxylic acid) because the electron-withdrawing methoxy group slightly reduces the basicity of the secondary amine, even though the α -effect compensates during the transition state[1]. Deprotection must be orthogonal to the newly formed amide bond[3].

Step-by-Step Procedure (Deprotection):

  • For Boc Cleavage: Dissolve the acylated intermediate in a 1:1 mixture of TFA/DCM. Stir for 2 hours at room temperature.

  • For Cbz Cleavage: Dissolve the acylated intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 hours at room temperature[3].

Self-Validation Check:

  • Boc Cleavage: Physically validated by the cessation of CO₂ gas evolution. LC-MS will show a mass shift of -100 Da (loss of the Boc group).

  • Cbz Cleavage: Physically validated by the cessation of H₂ gas consumption. LC-MS will show a mass shift of -134 Da.

Strategic Workflow Diagram

The following diagram illustrates the orthogonal pathways for functionalizing methoxyaminopiperidines based on the chosen protecting group.

G Start 4-Piperidone Scaffold Boc_Prot Boc Protection (Boc2O, Base) Start->Boc_Prot Cbz_Prot Cbz Protection (Cbz-Cl, Base) Start->Cbz_Prot Boc_Ketone N-Boc-4-piperidone Boc_Prot->Boc_Ketone Cbz_Ketone N-Cbz-4-piperidone Cbz_Prot->Cbz_Ketone RedAm1 Reductive Amination (MeONH2, STAB) Boc_Ketone->RedAm1 RedAm2 Reductive Amination (MeONH2, STAB) Cbz_Ketone->RedAm2 Boc_MAP N-Boc-4-(methoxyamino)piperidine - Acid Labile - High Steric Bulk RedAm1->Boc_MAP Cbz_MAP N-Cbz-4-(methoxyamino)piperidine - Hydrogenolysis Labile - Pi-Stacking Capable RedAm2->Cbz_MAP Acylation1 Methoxyamine Acylation Boc_MAP->Acylation1 Acylation2 Methoxyamine Acylation Cbz_MAP->Acylation2 Deprot1 Acidic Cleavage (TFA or HCl) Acylation1->Deprot1 Deprot2 Hydrogenolysis (H2, Pd/C) Acylation2->Deprot2 Final Functionalized Methoxyaminopiperidine Deprot1->Final Deprot2->Final

Orthogonal synthetic workflows for Boc- and Cbz-protected methoxyaminopiperidines.

References

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Common side reactions in the synthesis of 4-anilinopiperidine compounds. Benchchem.
  • CA2993484C - Muscarinic agonists.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.

Sources

Comparative

A Comparative Guide to Certified Reference Standards for tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the quality and reliability of starting materials and intermediates are paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the quality and reliability of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison of certified reference standards for tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, a key building block in medicinal chemistry. Given the absence of a commercially available, primary certified reference material for this specific compound, this guide will focus on the principles and methodologies for establishing a well-characterized in-house or secondary reference standard. We will explore the synthetic landscape to anticipate potential impurities and detail the analytical techniques required for comprehensive qualification.

The Critical Role of a Reference Standard

In the landscape of pharmaceutical development, a reference standard serves as the benchmark against which all subsequent batches of a material are measured. It is a cornerstone of analytical method validation, impurity profiling, and ensuring the consistency and quality of a synthetic process. For a molecule like tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, which is utilized in the synthesis of more complex and potentially biologically active compounds, a well-characterized reference standard is not just a matter of good practice but a necessity for regulatory compliance and the integrity of research data.

Synthetic Pathway and Potential Impurities

The qualification of a reference standard begins with a thorough understanding of its synthetic route, as this provides a roadmap to potential process-related impurities. The synthesis of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate typically proceeds via the reaction of a suitable piperidine precursor with methoxyamine. A common starting material is tert-butyl 4-oxopiperidine-1-carboxylate.

Diagram 1: Synthetic Pathway and Potential Impurities

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start tert-Butyl 4-oxopiperidine-1-carboxylate Intermediate Oxime Intermediate Start->Intermediate Methoxyamine HCl, Base Impurity1 Unreacted Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate Start->Impurity1 Incomplete reaction Impurity3 Precursor Impurity: tert-Butyl 4-hydroxypiperidine-1-carboxylate Start->Impurity3 From synthesis of starting material Product tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate Intermediate->Product Reduction (e.g., NaBH3CN) Impurity4 Side-reaction Product: N-Boc-4-piperidone Oxime Intermediate->Impurity4 Incomplete reduction Impurity2 Over-reduction Product: tert-Butyl 4-aminopiperidine-1-carboxylate Product->Impurity2 Harsh reduction

Caption: Synthetic route and potential process-related impurities.

Based on this likely synthetic pathway, a comprehensive impurity profile for a candidate reference standard of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate should, at a minimum, consider the following:

  • Unreacted Starting Materials: Residual tert-butyl 4-oxopiperidine-1-carboxylate.

  • Intermediates: The corresponding oxime intermediate, tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate.

  • Side-Reaction Products: Potential formation of other reduction products.

  • Precursor-Related Impurities: The starting ketone may contain impurities from its own synthesis, such as tert-butyl 4-hydroxypiperidine-1-carboxylate.

Analytical Characterization of a Reference Standard

A multi-pronged analytical approach is essential to fully characterize a candidate reference standard. The data generated from these techniques will form the basis of the Certificate of Analysis (CoA).

Analytical TechniquePurposeKey Parameters to Evaluate
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of organic impurities.Chemical shifts, coupling constants, integration, presence of unexpected signals.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation of impurities.Molecular ion peak (e.g., [M+H]⁺), fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) with UV/Vis and/or Mass Spec Detection Purity assessment and quantification of impurities.Peak purity, retention time, area percentage of the main peak and any impurities.
Gas Chromatography (GC) with FID Analysis of residual solvents and volatile impurities.Identification and quantification of any remaining solvents from the synthesis.
Karl Fischer Titration Determination of water content.Water content expressed as a percentage.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and non-volatile inorganic impurities.Weight loss as a function of temperature.

Experimental Protocols for Qualification

The following are detailed, step-by-step methodologies for the key experiments required to qualify a reference standard of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.

Structural Characterization by NMR Spectroscopy

Objective: To confirm the chemical structure and identify any organic impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the candidate reference standard and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Analysis:

    • Assign all proton and carbon signals to the expected structure of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.

    • Integrate the proton signals to confirm the relative number of protons.

    • Carefully examine the baseline for any small peaks that may indicate the presence of impurities. Compare their chemical shifts to those of potential impurities identified from the synthetic route.

Diagram 2: NMR Characterization Workflow

NMR_Workflow Start Candidate Reference Standard Prep Dissolve in Deuterated Solvent Start->Prep Acquire_H Acquire ¹H NMR Spectrum Prep->Acquire_H Acquire_C Acquire ¹³C NMR Spectrum Prep->Acquire_C Analyze Data Analysis: - Assign Signals - Integrate Peaks - Identify Impurity Signals Acquire_H->Analyze Acquire_C->Analyze Result Structural Confirmation and Impurity Identification Analyze->Result

Comparative

Benchmarking Thermal Stability of tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate: A Comparative Guide for Scale-Up Synthesis

As researchers scale up the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and GPCR modulators—the thermal stability of intermediate building blocks becomes a critical proces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers scale up the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and GPCR modulators—the thermal stability of intermediate building blocks becomes a critical process parameter. tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate (commonly known as 1-Boc-4-(methoxyamino)piperidine) is a highly versatile intermediate. However, it presents a unique thermal challenge: it possesses two distinct loci of thermal lability.

To design robust scale-up protocols, we must benchmark its stability against structural alternatives and understand the thermodynamic causality behind its degradation. This guide provides an objective comparison, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Causality of Thermal Degradation

The thermal envelope of 1-Boc-4-(methoxyamino)piperidine is dictated by two competing degradation pathways. Understanding the causality behind these pathways is essential for predicting behavior under harsh reaction conditions (e.g., high-temperature cross-coupling).

  • Boc Deprotection (Thermodynamic Elimination): The tert-butoxycarbonyl (Boc) group is notoriously sensitive to thermal stress. It undergoes a cyclic transition state leading to the elimination of isobutylene and carbon dioxide. Thermogravimetric analysis (TGA) of similar Boc-protected amines typically reveals mass loss corresponding to thermal deprotection initiating around 130 °C[1].

  • N-O Bond Homolysis (Radical Cleavage): Compounding this lability is the methoxyamino moiety (-NH-O-CH3). The N-O bond is inherently weak, with a bond dissociation enthalpy of approximately 55 kcal/mol[2]. At elevated temperatures, this bond undergoes homolytic cleavage (typically observed between 140 °C and 170 °C), generating highly reactive methoxy and piperidinyl radicals[3].

Degradation A 1-Boc-4-(methoxyamino) piperidine B 4-(methoxyamino) piperidine A->B Heat (~130 °C) Boc Deprotection C Isobutylene + CO2 (Volatiles) A->C Mass Loss D Radical Fragments (N-O Cleavage) A->D Direct Cleavage (Competing) B->D Heat (>140 °C) Homolytic Cleavage

Thermal degradation pathways of 1-Boc-4-(methoxyamino)piperidine.

Benchmarking Structural Alternatives

To objectively evaluate the performance of 1-Boc-4-(methoxyamino)piperidine, we benchmark it against three structural alternatives. This comparison isolates the thermal contribution of the Boc group versus the methoxyamino group.

CompoundProtecting GroupN-O Bond Present? Td​ (Onset)Primary Degradation PathwaySynthetic Utility
tert-butyl 4-(methoxyamino)piperidine-1-carboxylate BocYes~130 °CBoc deprotectionHigh; versatile but requires strict thermal control (<110 °C).
Benzyl 4-(methoxyamino)piperidine-1-carboxylate CbzYes~160 °CN-O homolytic cleavageHigh; superior thermal stability, but requires hydrogenation to deprotect.
tert-butyl 4-aminopiperidine-1-carboxylate BocNo~145 °CBoc deprotectionModerate; lacks the methoxy directing group, altering target space.
4-(methoxyamino)piperidine NoneYes~150 °CN-O cleavage / OxidationLow; difficult to handle as a free base, prone to rapid oxidation.

Application Scientist Insight: Notice the causality in the data. While a Benzyl carbamate (Cbz) group typically survives temperatures exceeding 200 °C, the Cbz-protected variant begins degrading at ~160 °C. Why? Because the weak N-O bond becomes the new weakest link in the molecule[3]. Conversely, the standard 4-aminopiperidine variant survives until ~145 °C because it lacks the weak N-O bond, isolating the degradation entirely to the Boc group.

Self-Validating Experimental Methodologies

To ensure scientific integrity, thermal benchmarking must rely on a self-validating system. The following protocols use orthogonal techniques: TGA/DSC provides the thermodynamic envelope (when and how much mass is lost), while Isothermal Stress Testing coupled with HPLC-MS provides the chemical identity of the degradation products, confirming the exact mechanism.

Workflow N1 Sample Preparation (10-15 mg in Pt pans) N2 TGA / DSC Analysis (Ramp 10 °C/min to 300 °C) N1->N2 Thermal Profiling N3 Isothermal Stress Testing (130 °C for 24h) N1->N3 Accelerated Aging N5 Data Synthesis & Kinetic Modeling N2->N5 Td and Enthalpy Data N4 HPLC-UV/MS Analysis (Product Identification) N3->N4 Aliquot Sampling N4->N5 Degradation Pathways

Self-validating experimental workflow for thermal stability benchmarking.

Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of decomposition ( Td​ ) and thermal transition enthalpies.

  • Sample Preparation: Accurately weigh 10–15 mg of the compound into a tared platinum pan (for TGA) and an aluminum pan (for DSC).

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to prevent oxidative degradation and isolate purely thermal events.

  • Heating Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a heating ramp of 10 °C/min up to 300 °C.

  • Data Extraction:

    • Calculate Td​ at the point of 5% mass loss on the TGA thermogram.

    • Correlate the TGA mass loss step (~130 °C) with the endothermic peak on the DSC thermogram (indicative of Boc decarboxylation).

Protocol B: Isothermal Stress Testing & HPLC-MS Validation

Objective: Chemically identify the degradation fragments to validate the TGA/DSC thermodynamic data.

  • Stress Conditions: Place 50 mg of the compound into sealed glass ampoules under an argon atmosphere. Heat the ampoules in a block heater isothermally at 130 °C.

  • Aliquot Sampling: Remove ampoules at t=0,4,8, and 24 hours. Rapidly quench the samples in an ice bath.

  • Sample Reconstitution: Dissolve the stressed samples in HPLC-grade Acetonitrile/Water (50:50 v/v) to a concentration of 1 mg/mL.

  • HPLC-ESI-MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Validation: Monitor for the disappearance of the parent mass ( [M+H]+ ) and the appearance of the deprotected fragment ( [M−100+H]+ ) corresponding to the loss of the Boc group. Secondary peaks exhibiting a loss of 31 Da (methoxy radical) confirm subsequent N-O bond cleavage.

Conclusion & Recommendations for Scale-Up

When designing synthetic routes utilizing tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, thermal boundaries must be strictly respected.

  • Temperature Ceilings: Maintain reaction temperatures below 110 °C to prevent premature Boc deprotection and subsequent N-O bond homolysis.

  • Alternative Selection: If a downstream transformation (such as a high-barrier Buchwald-Hartwig amination) requires prolonged heating above 130 °C, it is highly recommended to swap the Boc group for a Cbz group. While this necessitates a later-stage hydrogenation step, it shifts the thermal failure point from ~130 °C to ~160 °C, providing a crucial thermodynamic buffer for the scale-up chemist.

References

  • pH-Responsive, Thermoset Polymer Coatings for Active Protection against Aluminum Corrosion Source: National Institutes of Health (PMC) URL:[Link]

  • Polydimethylsiloxane/Additive Systems for Thermal and Ultraviolet Stability in Geostationary Environment Source: Journal of Spacecraft and Rockets (AIAA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling, use, and disposal of Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. As Senior Application Scientists, we recognize that true laboratory safety transcends mere compliance; it is a culture built on a deep understanding of the materials we work with.

Hazard Identification and Risk Assessment: Understanding the Molecule

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is a piperidine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the hazard profile can be inferred from structurally similar piperidine-based compounds and amine derivatives. These classes of compounds can present several potential hazards.[1][2]

Anticipated Hazards:

  • Skin and Eye Irritation: Piperidine derivatives are known to cause skin irritation and serious eye irritation or damage.[3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][7]

  • Harmful if Swallowed or Inhaled: Similar to other amine compounds, there is a potential for toxicity upon ingestion or inhalation.[3][7][8][9][10]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.[11][12][13]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][7][12]Provides protection against splashes of the compound or solvents, which could cause serious eye damage.[3][11]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1][7]Prevents direct skin contact. It is crucial to check the breakthrough time of the specific glove material against the solvents being used.
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[1]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1][8][14]To be used when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization.
Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound. The following step-by-step guide outlines the best practices from receiving the material to its use in a chemical reaction.

3.1. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, structure, and associated hazards.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5][15] The container should be kept tightly closed.[4][16]

3.2. Handling and Weighing:

  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Weighing: When weighing the solid, use a balance inside the fume hood or a powder-containment hood.

  • Avoid Dust Formation: Handle the solid gently to avoid creating dust.[7]

  • Spill Kit: Ensure a spill kit appropriate for amine compounds is readily available.

3.3. In-Reaction Use:

  • Inert Atmosphere: For many reactions involving piperidine derivatives, an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent side reactions.

  • Solvent Addition: When dissolving the compound, add the solid to the solvent slowly to control any potential exothermic reactions.

  • Temperature Control: Use an appropriate heating or cooling bath to maintain the desired reaction temperature.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for handling Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.

Workflow for Safe Handling of Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Receive and Inspect Compound b->c d Store in a Cool, Dry, Ventilated Area c->d e Weigh Compound in Fume Hood d->e f Prepare Reaction Mixture e->f g Quench Reaction (if necessary) f->g h Segregate Waste Streams g->h i Label Hazardous Waste h->i j Arrange for Licensed Disposal i->j

Caption: A logical workflow for the safe handling of Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.

Disposal Plan: Responsible Waste Management

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[1]

4.1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Reaction mixtures and solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.

4.2. Container Rinsing:

  • "Empty" containers that held the compound should be triple-rinsed with a suitable solvent (e.g., the solvent used in the reaction).[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1]

4.3. Final Disposal:

  • All waste containing Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate must be disposed of through a licensed hazardous waste disposal company.[1] Follow all institutional, local, and national regulations for hazardous waste disposal.[1][16]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air.[16] If not breathing, give artificial respiration. Seek medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention.[16]

  • Spill: Evacuate the area.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Ventilate the area.[16]

By adhering to these guidelines, researchers can confidently and safely handle Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, fostering a secure and productive research environment.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). tert-Butyl 4-(2-methoxyacetamido)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • tert-butyl 4-(aminomethyl)-4-[(tributylstannyl)
  • tert-butyl 4-(methoxyamino)
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • AK Scientific, Inc. (n.d.). Tert-Butyl 4-(4-methoxybenzylamino)
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • SAFETY D
  • CDH Fine Chemical. (n.d.).
  • Environmental Health and Safety. (n.d.).
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Aaronchem. (2024, November 1).
  • Fisher Scientific. (2009, April 15).
  • SAFETY D
  • Using PPE in the Laboratory (OHS102)
  • BenchChem Technical Support Team. (2025, December). common challenges in working with piperidine-based compounds.
  • Chemical Comp
  • Carl ROTH. (n.d.).
  • Piperidine: Human health tier II assessment. (2016, February 5).
  • Tert-butyl 4-methoxypiperidine-1-carboxyl
  • tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)
  • Cole-Parmer. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.